6-Nitro-2,1-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-12-8-7(5)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUKBYHFZXHKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CON=C2C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295022 | |
| Record name | 6-nitro-2,1-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15264-44-5 | |
| Record name | 15264-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-nitro-2,1-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 6-Nitro-2,1-benzoxazole
An In-depth Technical Guide to the Physicochemical Properties of 6-Nitro-2,1-benzoxazole and Its Isomers
Introduction: Navigating the Benzoxazole Landscape
The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, represents a cornerstone in heterocyclic chemistry. Its derivatives are integral to medicinal chemistry, materials science, and industrial applications, valued for their diverse biological activities and unique photophysical properties.[1][2] This guide provides a comprehensive examination of the physicochemical properties of nitro-substituted benzoxazoles, with a primary focus on the common and well-documented isomer, 6-Nitro-1,2-benzisoxazole , while also drawing comparative insights from the related 6-Nitro-1,3-benzoxazole .
The numbering of the fused heterocyclic system is critical. The user's query for "this compound" (anthranil) points to a specific, though less commonly discussed, isomer. However, the vast majority of available research and database entries pertain to the 1,2- and 1,3-isomers. This guide will therefore center on the most robustly characterized of these, providing researchers with a foundational understanding of how the interplay between the benzoxazole core and a potent electron-withdrawing group like the nitro moiety dictates the molecule's behavior. Understanding these properties is paramount for professionals in drug development, where factors like solubility, lipophilicity, and molecular structure govern a compound's journey from the lab to clinical application.[3]
Molecular and Structural Properties
The foundational characteristics of a molecule are dictated by its structure. For 6-Nitro-1,2-benzisoxazole, the key identifiers and computed properties provide the first layer of understanding.
Core Identifiers
| Property | Value | Source |
| Compound | 6-Nitro-1,2-benzisoxazole | [4] |
| IUPAC Name | 6-nitro-1,2-benzoxazole | [4] |
| Synonyms | 6-Nitrobenzo[d]isoxazole, 6-Nitro-1,2-benzisoxazole | [4] |
| CAS Number | 39835-08-0 | [4] |
| Molecular Formula | C₇H₄N₂O₃ | [4] |
| Molecular Weight | 164.12 g/mol | [4] |
Molecular Structure
The structure reveals a planar, bicyclic aromatic system. The nitro group at the 6-position significantly influences the electron distribution across the rings.
Note: The DOT language rendering is a schematic. For precise chemical structures, please refer to chemical drawing software. Caption: Molecular structure of 6-Nitro-1,2-benzisoxazole.
Computed Physicochemical Properties
Computational models provide valuable estimates of a compound's behavior, particularly in early-stage drug discovery.
| Computed Property | Value | Significance |
| XLogP3 | 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[4] |
| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds, affecting its interaction with biological targets and solubility in protic solvents.[4] |
| Hydrogen Bond Acceptor Count | 4 | The oxygen atoms of the nitro and oxazole groups can accept hydrogen bonds, influencing solubility and receptor binding.[4] |
| Rotatable Bond Count | 1 | The single rotatable bond is between the aromatic ring and the nitro group, giving the molecule a rigid conformation.[4] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and purity assessment. The combination of the benzoxazole core and the nitro chromophore creates a distinct spectral fingerprint.
-
¹H NMR Spectroscopy : In the proton NMR spectrum, the aromatic protons would appear in the range of 7.0-9.0 ppm. The powerful electron-withdrawing effect of the nitro group at position 6 would cause a significant downfield shift for adjacent protons (H5 and H7). Protons on the benzoxazole ring will exhibit characteristic chemical shifts and coupling constants based on their electronic environment.[5]
-
¹³C NMR Spectroscopy : The carbon spectrum will show signals for the seven aromatic carbons. The carbon atom attached to the nitro group (C6) will be significantly shifted downfield due to deshielding.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic peaks for the nitro group, typically showing strong, sharp bands for asymmetric (~1500-1560 cm⁻¹) and symmetric (~1300-1370 cm⁻¹) stretching. Additional bands will correspond to aromatic C=C stretching and C-H bending.[6]
-
UV-Vis Spectroscopy : Nitroaromatic compounds are known to absorb in the UV-visible region.[7][8] The π-conjugated system of the benzisoxazole ring, extended by the nitro group, is expected to show strong absorbance. The exact wavelength of maximum absorption (λ_max_) is dependent on the solvent, as solvent polarity can stabilize the excited state differently.[9][10]
Core Physicochemical Characteristics
These experimental properties are critical for predicting the behavior of a compound in various environments, from a reaction flask to a biological system.
| Property | Value/Observation | Significance in Drug Development |
| Melting Point | 174-177 °C (for 1,3-isomer)[11] | A high melting point suggests a stable crystal lattice. This is important for solid dosage form stability and purity assessment. |
| Solubility | Insoluble in water[2]; Soluble in organic solvents (e.g., ethanol, DMF)[11] | Poor aqueous solubility is a common challenge. Formulation strategies may be required to improve bioavailability. |
| Lipophilicity (LogP) | XLogP3 = 1.5[4] | This value falls within a favorable range for many drug candidates, suggesting it can cross biological membranes without being excessively retained in fatty tissues.[12][13] |
Experimental Protocols & Methodologies
The trustworthiness of physicochemical data relies on robust and reproducible experimental design. The following sections detail standard protocols for synthesis and characterization.
Synthesis of 6-Nitro-Substituted Benzoxazoles
The synthesis of benzoxazoles often involves the cyclization of an o-aminophenol precursor with a suitable electrophile. For 6-nitro derivatives, the common starting material is 2-amino-5-nitrophenol.
Caption: General workflow for the synthesis of 2-substituted-6-nitro-1,3-benzoxazoles.
Step-by-Step Protocol (Example based on literature[14]):
-
Reaction Setup: Combine equimolar amounts of 2-amino-5-nitrophenol and the desired carboxylic acid (e.g., toluic acid) in a reaction vessel containing polyphosphoric acid (PPA). The causality here is that PPA serves as both the solvent and a powerful dehydrating agent, which is essential to drive the cyclization reaction forward by removing the water formed during imine formation and subsequent ring closure.
-
Heating: Heat the mixture (e.g., to 150°C) with stirring for a specified time until TLC analysis indicates the consumption of starting materials.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This step quenches the reaction and precipitates the crude product, which is typically insoluble in the resulting aqueous acidic medium.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with water to remove residual acid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol. This process relies on the principle of differential solubility; the desired compound is soluble in the hot solvent but crystallizes out upon cooling, leaving impurities behind in the mother liquor.
Determination of Octanol-Water Partition Coefficient (LogP)
The "shake-flask" method is the gold standard for LogP determination, directly measuring the partitioning of a compound between two immiscible phases.
Caption: Experimental workflow for LogP determination using the shake-flask method.
Step-by-Step Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. This is a self-validating step; using non-saturated phases would lead to volume changes during the experiment, introducing significant error.
-
Partitioning: Accurately measure volumes of the two phases and add a known amount of the 6-nitro-benzoxazole compound.
-
Equilibration: Shake the mixture vigorously for an extended period to allow the compound to partition between the two layers until equilibrium is reached.
-
Separation: Allow the layers to separate fully. Centrifugation can be used to break up any emulsions.
-
Quantification: Carefully withdraw a sample from each layer. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV, which offers high sensitivity and specificity.[15]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[12]
Reactivity and Applications
The 6-nitro-benzoxazole scaffold is not merely a passive structure; it is a versatile building block for more complex molecules.
-
Chemical Reactivity : The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group itself can be reduced to an amine, providing a synthetic handle to introduce a wide variety of functional groups and build molecular diversity.
-
Applications : As a key intermediate, 6-nitro-benzoxazole derivatives are used in the synthesis of:
-
Pharmaceuticals : The benzoxazole nucleus is present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][16]
-
Agrochemicals : They serve as building blocks for pesticides and herbicides.[17]
-
Dyes and Optical Brighteners : The extended π-conjugation in benzoxazole derivatives often results in fluorescence, making them useful as dyes and optical brighteners in detergents.[2]
-
Conclusion
6-Nitro-1,2-benzisoxazole and its related isomers are heterocyclic compounds of significant scientific and industrial interest. Their physicochemical properties—governed by a rigid, aromatic core and a potent electron-withdrawing nitro group—result in moderate lipophilicity, poor aqueous solubility, and a distinct spectroscopic signature. A thorough understanding of these characteristics, validated through robust experimental protocols, is essential for leveraging this versatile scaffold in the rational design of new drugs, agrochemicals, and functional materials. This guide serves as a foundational resource, providing the technical data and field-proven insights necessary for researchers and developers to unlock the full potential of this important molecular framework.
References
- 1. jocpr.com [jocpr.com]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Nitrobenzo[D]isoxazole | C7H4N2O3 | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzoxazole [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 10. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. acdlabs.com [acdlabs.com]
- 14. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 17. nbinno.com [nbinno.com]
6-Nitro-2,1-benzoxazole CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-nitro-2,1-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, molecular structure, synthesis, spectroscopic characterization, and key reactivity, offering field-proven insights and detailed protocols for laboratory professionals.
Introduction and Isomeric Distinction
This compound, also known by its systematic IUPAC name 6-nitro-1,2-benzoxazole or as 6-nitro-1,2-benzisoxazole, is an aromatic heterocyclic compound. Its structure features a benzene ring fused to an isoxazole ring, with a nitro group substituted at the 6-position.
It is crucial to distinguish this compound from its isomer, 6-nitro-1,3-benzoxazole. These isomers, while both containing a nitro-substituted benzoxazole core, differ in the arrangement of the nitrogen and oxygen atoms within the five-membered ring. This seemingly subtle difference in structure can lead to significant variations in their chemical and biological properties.
Table 1: Isomeric Differentiation
| Property | This compound (6-Nitro-1,2-benzisoxazole) | 6-Nitro-1,3-benzoxazole |
| CAS Number | 39835-08-0[1] | 17200-30-5 |
| Molecular Formula | C₇H₄N₂O₃[1] | C₇H₄N₂O₃ |
| Molecular Weight | 164.12 g/mol [1] | 164.12 g/mol |
| Structure | Benzene ring fused to a 1,2-oxazole ring | Benzene ring fused to a 1,3-oxazole ring |
This guide will focus specifically on This compound (CAS: 39835-08-0) .
Molecular Structure and Identification
The molecular structure of this compound is characterized by the planar, fused ring system. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the aromatic system, impacting its reactivity and spectroscopic properties.
Key Identifiers:
-
IUPAC Name: 6-nitro-1,2-benzoxazole[1]
-
Synonyms: 6-Nitro-1,2-benzisoxazole, 6-Nitrobenzo[d]isoxazole[1]
-
CAS Number: 39835-08-0[1]
-
Molecular Formula: C₇H₄N₂O₃[1]
-
Molecular Weight: 164.12 g/mol [1]
-
InChI: InChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-8-12-7(5)3-6/h1-4H[1]
-
SMILES: C1=CC2=C(C=C1--INVALID-LINK--[O-])ON=C2
Synthesis of this compound
The synthesis of the 1,2-benzisoxazole core can be achieved through several established methods, primarily involving the formation of the N-O bond or the C-O bond of the isoxazole ring[2]. A common and effective strategy for synthesizing this compound involves the cyclization of an appropriately substituted salicylaldehyde derivative.
Conceptual Synthetic Workflow
The synthesis initiates from a commercially available or synthesized substituted benzaldehyde, which is then converted to an oxime. Subsequent intramolecular cyclization yields the desired benzisoxazole ring system.
References
The Multifaceted Biological Activities of Nitrobenzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Nitrobenzoxazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of their potential as anticancer, antimicrobial, and antiparasitic agents. We delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and offer a synthesis of structure-activity relationships to guide future drug development efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds.
Introduction: The Nitrobenzoxazole Scaffold - A Gateway to Diverse Bioactivities
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a cornerstone in the design of pharmacologically active molecules.[1][2] Its structural resemblance to natural purine nucleobases allows for favorable interactions with biological macromolecules.[1] The introduction of a nitro group (NO₂) to this scaffold dramatically influences its electronic properties and biological reactivity. The potent electron-withdrawing nature of the nitro group is often a prerequisite for the observed bioactivities, transforming the molecule into a pro-drug that can be reductively activated within target cells or pathogens.[3][4][5] This guide will dissect the key therapeutic areas where nitrobenzoxazole derivatives have shown significant promise.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Nitrobenzoxazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[6][7] These compounds often induce apoptosis and interfere with critical signaling pathways essential for tumor growth and survival.[7][8]
Mechanisms of Anticancer Action
The anticancer effects of nitrobenzoxazole derivatives are not attributed to a single mechanism but rather a convergence of multiple targeted interventions.
-
Inhibition of Key Signaling Pathways:
-
mTOR Pathway: Certain nitrobenzoxazole derivatives have been shown to inhibit the mechanistic target of rapamycin (mTOR), a crucial regulator of cell proliferation and survival in cancer.[9]
-
VEGFR-2 Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is another key strategy. By blocking this pathway, these compounds can stifle tumor angiogenesis, cutting off the nutrient supply to growing tumors.[10][11]
-
EGFR Activation: Some nitro-benzoxadiazole compounds can allosterically activate the Epidermal Growth Factor Receptor (EGFR), leading to downstream signaling that can, paradoxically in some contexts, trigger cellular apoptosis.[12][13]
-
-
Induction of Apoptosis: A common outcome of treatment with nitrobenzoxazole derivatives is the induction of programmed cell death, or apoptosis. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][14]
-
Enzyme Inhibition:
-
Glutathione S-Transferases (GSTs): Some 7-nitro-2,1,3-benzoxadiazole derivatives act as suicide inhibitors of GSTs. This is particularly relevant as GSTs are often overexpressed in tumor cells and contribute to drug resistance.[8]
-
Experimental Workflow: Assessing Anticancer Potential
A systematic approach is essential to validate the anticancer activity of novel nitrobenzoxazole derivatives. The following workflow outlines the key experimental stages.
Caption: Workflow for anticancer evaluation of nitrobenzoxazole derivatives.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Test nitrobenzoxazole compounds
-
Cancer cell line of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitrobenzoxazole compounds in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[14]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[15]
-
Mix thoroughly using a plate shaker or by repeated pipetting.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Quantitative Data: Anticancer Activity of Nitrobenzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound ii | MDA-MB-231 (Breast) | 40.99 ± 0.06 | [9] |
| Compound 3m | Various | Attractive anticancer effect | [17] |
| Compound 3n | Various | Attractive anticancer effect | [17] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Nitrobenzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13]
Mechanism of Antimicrobial Action
The antimicrobial activity of nitroaromatic compounds is primarily due to the reductive activation of the nitro group by microbial nitroreductases.[3][4][5]
Caption: Mechanism of antimicrobial action of nitrobenzoxazole derivatives.
This bioactivation process generates cytotoxic reactive nitrogen species that can cause widespread damage to essential cellular components, leading to cell death.[2][3][18]
Experimental Workflow: Assessing Antimicrobial Efficacy
The standard method for determining the antimicrobial potency of a compound is by measuring its Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[19][20]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.[19]
Materials:
-
96-well microtiter plates
-
Test nitrobenzoxazole compounds
-
Bacterial or fungal strain
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[1]
-
Standardized microbial inoculum (0.5 McFarland standard)[21]
-
Spectrophotometer
Procedure:
-
Compound Dilution:
-
Perform two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.[21]
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density.[22]
-
-
Inoculation:
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[22]
-
-
MIC Reading:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[19]
-
Quantitative Data: Antimicrobial Activity of Nitrobenzoxazole Derivatives
Due to the broad range of derivatives and tested organisms, specific MIC values are best consulted in the primary literature. However, studies have consistently shown that nitrobenzoxazole derivatives possess a broad spectrum of activity against various Gram-positive and Gram-negative bacteria and fungi.[13]
Antiparasitic Activity: A Weapon Against Neglected Tropical Diseases
Nitro-heterocyclic compounds, including nitrobenzoxazoles, have shown significant promise in the treatment of parasitic diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis.[23][24][25]
Mechanism of Antiparasitic Action
Similar to their antimicrobial counterparts, the antiparasitic action of nitro-heterocyclic drugs relies on the reductive activation of the nitro group by parasitic nitroreductases.[23][24][26] This process generates reactive oxygen species (ROS) and other electrophilic metabolites that damage essential biomolecules within the parasite, such as DNA, proteins, and lipids.[23] Additionally, interference with critical metabolic pathways, like glycolysis in Trypanosoma brucei, can contribute to their antiparasitic effect.[6]
Experimental Workflow: Evaluating Antiparasitic Potential
The evaluation of antiparasitic activity typically involves in vitro assays against different life cycle stages of the parasite.
Caption: Workflow for in vitro antiparasitic activity assessment.
Detailed Protocol: In Vitro Anti-promastigote Assay (Leishmania)
This protocol describes a method to assess the activity of compounds against the promastigote stage of Leishmania.
Principle: The viability of Leishmania promastigotes after exposure to the test compounds is determined using a colorimetric or fluorometric assay.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Appropriate culture medium (e.g., M199)
-
96-well plates
-
Test nitrobenzoxazole compounds
-
Resazurin solution or MTT
-
Microplate reader
Procedure:
-
Parasite Seeding:
-
Seed Leishmania promastigotes into a 96-well plate at a density of approximately 1 x 10⁶ parasites/mL in 100 µL of culture medium.
-
-
Compound Addition:
-
Add 100 µL of serial dilutions of the test compounds to the wells. Include a positive control (e.g., Amphotericin B) and a negative (untreated) control.
-
-
Incubation:
-
Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C) for 48-72 hours.
-
-
Viability Assessment:
-
Add 20 µL of resazurin solution or 10 µL of MTT solution and incubate for a further 4-24 hours.[6]
-
Measure fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of parasite viability and determine the IC₅₀ value.
-
Quantitative Data: Antiparasitic Activity of Nitro-heterocyclic Compounds
| Compound Class | Parasite | IC₅₀ (µM) | Reference |
| Nitro-furan nitrone (1a) | L. amazonensis amastigotes | 2.76 | [27] |
| Nitro-furan nitrone (1b) | L. amazonensis amastigotes | 1.07 | [27] |
| Nitro-furan nitrone (1a) | L. infantum amastigotes | 0.019 | [27] |
| Nitro-furan nitrone (1b) | L. infantum amastigotes | 0.169 | [27] |
| Fexinidazole | T. cruzi | Potent in vitro activity | [26] |
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of nitrobenzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core.[28]
-
Position of the Nitro Group: The position of the nitro group significantly impacts the reductive potential and, consequently, the biological activity of the molecule.
-
Substituents on the Phenyl Ring: The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups can modulate the lipophilicity and electronic properties of the compound, influencing its ability to penetrate cell membranes and interact with its target.[28] For instance, the presence of electron-withdrawing groups like chlorine and nitro at specific positions has been shown to enhance anti-proliferative activity against colon cancer cells.[28]
Future research should focus on synthesizing novel nitrobenzoxazole derivatives with optimized pharmacokinetic and pharmacodynamic properties. A deeper understanding of their mechanisms of action through advanced techniques like proteomics and metabolomics will be crucial in identifying more specific and potent drug candidates. Furthermore, exploring combination therapies with existing drugs could be a promising strategy to overcome drug resistance and enhance therapeutic efficacy.
Conclusion
Nitrobenzoxazole derivatives are a class of compounds with immense therapeutic potential. Their diverse biological activities, spanning anticancer, antimicrobial, and antiparasitic applications, make them a compelling subject for further investigation in drug discovery. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of novel nitrobenzoxazole analogues. By leveraging a comprehensive understanding of their mechanisms of action and structure-activity relationships, the scientific community can continue to unlock the full potential of this versatile chemical scaffold in the fight against a multitude of diseases.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and discovery of nitro-benzoxadiazole compounds activating epidermal growth factor receptor (EGFR) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening and discovery of nitro-benzoxadiazole compounds activating epidermal growth factor receptor (EGFR) in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. researchgate.net [researchgate.net]
- 23. Nitroheterocycles as antiparasitic drugs | Antiparasitic Drugs [iqm.csic.es]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Monocyclic Nitro-heteroaryl Nitrones with Dual Mechanism of Activation: Synthesis and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Genesis of a Privileged Scaffold: A Historical and Technical Guide to the Synthesis of Benzoxazoles
For Immediate Release
[City, State] – January 4, 2026 – In the intricate world of organic synthesis and medicinal chemistry, the benzoxazole core stands as a testament to the enduring power of heterocyclic compounds. This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, delves into the historical context of benzoxazole discovery and the evolution of its synthesis. From the foundational methods of the late 19th century to the sophisticated catalytic systems of the modern era, we will explore the chemical logic that has established benzoxazole as a privileged scaffold in the quest for novel therapeutics and advanced materials.
The Dawn of Benz-Fused Heterocycles: A Legacy of Discovery
The story of benzoxazoles is intrinsically linked to the pioneering explorations of heterocyclic chemistry in the latter half of the 19th century. While a definitive "eureka" moment for the first benzoxazole synthesis is not prominently documented, its conceptual and methodological origins can be traced to the groundbreaking work on the related benzimidazole ring system.
The first synthesis of a benzimidazole derivative was reported by Hobrecker in 1872.[1][2][3][4][5] This seminal achievement laid the chemical groundwork for the subsequent development of other benz-fused heterocycles. The classical and most probable early route to the benzoxazole core was an adaptation of the Ladenburg synthesis of benzimidazoles.[6] This strongly suggests that the first benzoxazoles were likely synthesized in the late 19th or early 20th century, emerging from the burgeoning field of aromatic and heterocyclic chemistry.
The core principle of this foundational method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative at elevated temperatures, often in the presence of a dehydrating agent.[6] This elegant and robust reaction has remained a cornerstone of benzoxazole synthesis for over a century, a testament to its ingenuity and practicality.
The Classical Approach: The Ladenburg-Type Condensation
The traditional synthesis of 2-substituted benzoxazoles relies on the acid-catalyzed cyclization of 2-aminophenols with carboxylic acids. This method, while requiring harsh conditions, is highly effective and provides a straightforward entry into this important class of compounds.
Causality in Experimental Design: The Role of Polyphosphoric Acid (PPA)
A common and historically significant reagent in this synthesis is Polyphosphoric Acid (PPA) .[3][7] PPA serves a dual purpose: it acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization. The high temperatures employed are necessary to overcome the activation energy of the reaction, driving the equilibrium towards the formation of the thermodynamically stable aromatic benzoxazole ring.
The choice of PPA is a prime example of rational experimental design in classical organic synthesis. Its high boiling point allows for the necessary high reaction temperatures, while its viscous nature ensures good mixing of the reactants. Furthermore, its ability to activate the carboxylic acid partner is crucial for the initial acylation step.
Reaction Mechanism: A Step-by-Step Look
The Ladenburg-type synthesis of benzoxazoles proceeds through a well-understood, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting potential side products.
Caption: Mechanism of the Ladenburg-type benzoxazole synthesis.
-
Activation of the Carboxylic Acid: Polyphosphoric acid protonates the carboxylic acid, forming a highly reactive mixed anhydride.
-
Nucleophilic Acylation: The amino group of the 2-aminophenol acts as a nucleophile, attacking the activated carbonyl carbon of the mixed anhydride. This results in the formation of an o-hydroxyamide intermediate.
-
Protonation of the Amide: The amide carbonyl is protonated by the acidic medium, making the carbonyl carbon more electrophilic.
-
Intramolecular Cyclization: The hydroxyl group of the o-hydroxyamide intermediate attacks the protonated carbonyl carbon in an intramolecular fashion, leading to a cyclized intermediate.
-
Dehydration: The cyclized intermediate readily loses a molecule of water to form the stable, aromatic benzoxazole ring.
A Classic Protocol: Synthesis of 2-Phenylbenzoxazole
This protocol provides a detailed, step-by-step methodology for a representative classical benzoxazole synthesis.
Materials:
-
2-Aminophenol
-
Benzoic Acid
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and benzoic acid (1.0 eq).
-
Addition of PPA: Carefully add polyphosphoric acid to the flask with stirring. An excess of PPA is used to ensure a fluid reaction mixture.
-
Heating: Heat the reaction mixture to 150-180°C and maintain this temperature for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the product into ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield pure 2-phenylbenzoxazole.
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2-Aminophenol | 109.13 | 0.01 | 1.0 |
| Benzoic Acid | 122.12 | 0.01 | 1.0 |
The Evolution of Synthesis: Towards Milder and More Efficient Methods
While the classical Ladenburg-type synthesis is robust, its requirement for harsh conditions has driven the development of a plethora of modern synthetic methodologies. The evolution of benzoxazole synthesis mirrors the broader trends in organic chemistry towards greener, more efficient, and more versatile reactions.
Modern approaches often employ catalysts to achieve the desired transformation under milder conditions. These include:
-
Metal-Catalyzed Cyclizations: A wide range of transition metals, including copper, palladium, and iron, have been utilized to catalyze the formation of the benzoxazole ring.[7]
-
Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse.[7]
-
Ionic Liquids: Ionic liquids can serve as both solvents and catalysts, often enabling reactions under milder conditions and with improved yields.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[8]
These modern methods often start from the same fundamental building blocks, 2-aminophenol and a one-carbon electrophile, but offer significant improvements in terms of reaction conditions, substrate scope, and environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole and Their Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmpronline.com [ijmpronline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
The Nitro Group on the Benzoxazole Ring: A Technical Guide to Chemical Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The introduction of a nitro group onto this ring system profoundly influences its chemical reactivity, opening up a versatile toolkit for synthetic chemists. This in-depth technical guide explores the core chemical transformations of the nitro group on the benzoxazole ring, providing field-proven insights and detailed experimental protocols for its reduction, susceptibility to nucleophilic aromatic substitution, and participation in cycloaddition reactions. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering a foundation for the strategic manipulation of nitrobenzoxazole derivatives to generate diverse molecular architectures.
Introduction: The Strategic Importance of the Nitrobenzoxazole Moiety
The benzoxazole core, consisting of a benzene ring fused to an oxazole ring, is a cornerstone in the design of novel therapeutic agents due to its ability to engage in favorable interactions with various biological targets.[1][2] The incorporation of a nitro group (–NO₂) serves two primary strategic purposes in synthetic and medicinal chemistry. Firstly, its powerful electron-withdrawing nature significantly activates the benzoxazole ring, rendering it susceptible to a range of chemical modifications. Secondly, the nitro group itself is a versatile functional handle that can be transformed into other key functionalities, most notably the amino group (–NH₂), which is a common pharmacophore in many drug molecules. Understanding and controlling the reactivity of the nitro group is therefore paramount for the successful exploitation of the benzoxazole scaffold in drug discovery programs.
Reduction of the Nitro Group: Gateway to Aminobenzoxazoles
The reduction of a nitro group to an amine is one of the most fundamental and widely utilized transformations in the functionalization of nitrobenzoxazoles. The resulting aminobenzoxazoles are crucial intermediates for the synthesis of a diverse array of derivatives, including amides, sulfonamides, and ureas, which are prevalent in many biologically active compounds.
Mechanistic Overview
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The choice of reducing agent and reaction conditions can influence the reaction pathway and the potential for side products.
Key Experimental Protocols
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple product isolation. Palladium on carbon (Pd/C) is a commonly used catalyst.
Experimental Protocol: Catalytic Hydrogenation of a Nitrobenzoxazole Derivative [3]
-
Preparation: In a hydrogenation vessel, dissolve the nitrobenzoxazole derivative (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminobenzoxazole, which can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Comparison of Catalytic Hydrogenation Conditions
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ | Ethanol | 25 | 1 | 4 | >95 | [3] |
| 10% Pd/C | H₂ | Methanol | 25 | 3 | 2 | 98 | [4] |
| Raney Ni | H₂ | Ethanol | 50 | 5 | 6 | 92 | [5] |
The use of metals in acidic media provides a robust and often more economical alternative to catalytic hydrogenation. Tin(II) chloride (SnCl₂) in the presence of a strong acid is a classic and reliable method.
Experimental Protocol: Reduction of a Nitrobenzoxazole with Tin(II) Chloride
-
Preparation: In a round-bottom flask, suspend the nitrobenzoxazole derivative (1.0 eq) in ethanol or a similar solvent.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) to the suspension.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is often exothermic and may require cooling.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated solution of sodium hydroxide (NaOH) until the pH is basic. This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude aminobenzoxazole. Purify as needed.
Data Presentation: Comparison of Metal-Based Reducing Agents
| Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SnCl₂·2H₂O / HCl | Ethanol | 25-50 | 2-6 | 85-95 | [6] |
| Fe / NH₄Cl | Ethanol/H₂O | 80 | 3-5 | 80-90 | [6] |
| Zn / CH₃COOH | Acetic Acid | 25 | 4-8 | 75-85 | [6] |
Visualization: Generalized Workflow for Nitro Group Reduction
Caption: Generalized workflow for the reduction of a nitrobenzoxazole.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Effect of the Nitro Group
The strong electron-withdrawing nature of the nitro group, particularly when positioned at the 5- or 7-position of the benzoxazole ring, significantly activates the aromatic system towards nucleophilic attack.[7] This allows for the displacement of a suitable leaving group, typically a halide, in a nucleophilic aromatic substitution (SNAr) reaction.
Mechanistic Principles
The SNAr reaction on a nitro-activated benzoxazole proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the benzoxazole ring is restored. The rate of reaction is influenced by the nature of the nucleophile, the leaving group, the solvent, and the position of the nitro group.
Visualization: SNAr Mechanism on a Nitrobenzoxazole
Caption: The addition-elimination mechanism of SNAr on a nitrobenzoxazole.
Experimental Protocol: SNAr with an Amine Nucleophile
The reaction of a 2-halo-5-nitrobenzoxazole with an amine is a common method for introducing diverse side chains.
Experimental Protocol: Amination of 2-Chloro-5-nitrobenzoxazole
-
Preparation: In a sealed tube or microwave vial, dissolve 2-chloro-5-nitrobenzoxazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
-
Reagent Addition: Add the desired amine nucleophile (1.1-2.0 eq) and a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-3.0 eq), to the solution.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The reaction can also be performed efficiently using microwave irradiation.[8] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Yields for SNAr on Nitrobenzoxazoles
| Leaving Group | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cl | Morpholine | K₂CO₃ | DMF | 100 | 6 | 85 | [9] |
| F | Piperidine | Et₃N | Acetonitrile | 80 | 4 | 92 | [9] |
| Cl | Aniline | DIPEA | DMSO | 120 | 12 | 78 | [10] |
Cycloaddition Reactions: Expanding the Chemical Space
While less common than reduction and SNAr, the nitrobenzoxazole core can participate in cycloaddition reactions, offering pathways to more complex polycyclic structures. The electron-deficient nature of the nitro-substituted ring system can make it a competent dienophile or dipolarophile.
Diels-Alder Reactions
In a [4+2] cycloaddition, or Diels-Alder reaction, a conjugated diene reacts with a dienophile. A nitrobenzoxazole, with its electron-withdrawing nitro group, can act as an electron-deficient dienophile, reacting with electron-rich dienes.[11]
Conceptual Workflow: Diels-Alder Reaction with a Nitrobenzoxazole
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. esisresearch.org [esisresearch.org]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Introduction: The Critical Role of Thiols and the Emergence of 6-Nitro-2,1-benzoxazole
An In-Depth Technical Guide to the Application of 6-Nitro-2,1-benzoxazole as a Fluorescent Probe for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), are pivotal in maintaining cellular redox homeostasis, detoxification processes, and enzyme function.[1][2] Aberrant thiol levels are implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1] Consequently, the development of robust and sensitive methods for thiol detection is of paramount importance in both basic research and clinical diagnostics. Fluorescent probes offer a powerful tool for this purpose due to their high sensitivity, non-invasive nature, and capability for real-time imaging in living cells.[2][3]
This guide introduces this compound as a promising fluorescent probe for the detection and quantification of biological thiols. While structurally related to the well-established 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), this compound presents a unique scaffold for exploring thiol reactivity.[1][4] This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for both in vitro and cell-based assays, and guidance on data interpretation and troubleshooting.
Principle of the Assay: A Nucleophilic Aromatic Substitution Mechanism
The detection of thiols by this compound is predicated on a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 6-position renders the benzoxazole ring susceptible to nucleophilic attack by the thiolate anion (R-S⁻). This reaction results in the formation of a highly fluorescent thioether adduct, which exhibits distinct spectral properties compared to the parent, non-fluorescent probe.
The reaction proceeds in two main steps:
-
Deprotonation of the Thiol: Under physiological pH, the thiol group (-SH) of molecules like glutathione exists in equilibrium with its more reactive thiolate form (-S⁻).
-
Nucleophilic Attack and Adduct Formation: The thiolate anion attacks the electron-deficient aromatic ring of this compound, leading to the formation of a stable, fluorescent sigma complex.[5]
References
- 1. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for labeling amines with 6-Nitro-2,1-benzoxazole
An In-Depth Guide to the Fluorogenic Labeling of Amines with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorogenic Derivatization
In the realms of biochemistry, pharmaceutical analysis, and cellular biology, the precise and sensitive quantification of amine-containing compounds is a frequent necessity. Many critical biomolecules, including amino acids, peptides, proteins, and biogenic amines, lack native fluorescence, rendering their detection at low concentrations challenging. Fluorogenic derivatization offers an elegant solution by covalently attaching a fluorescent tag to the target molecule, thereby transforming it into a readily detectable species. 4-Fluoro-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-F, stands out as a premier reagent for this purpose.[1][2]
NBD-F is an archetypal example of a pro-fluorescent probe; it is virtually non-fluorescent in its native state but reacts with primary and secondary amines to yield intensely fluorescent, stable adducts.[1][3] This "turn-on" characteristic is highly desirable as it minimizes background signal and enhances detection sensitivity. The resulting NBD-amine derivatives exhibit a vibrant green fluorescence, making them compatible with common fluorescence detection systems.[2] This guide provides a comprehensive overview of the principles, a detailed protocol for the application of NBD-F, and insights into the critical parameters that ensure successful and reproducible amine labeling.
Core Principles: Mechanism and Rationale
The efficacy of NBD-F as a labeling reagent is rooted in the principles of nucleophilic aromatic substitution (SNAr).[1][3][4] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
The Reaction Mechanism
The core of the NBD-F molecule is a benzoxadiazole ring system which is rendered highly electron-deficient by a potent electron-withdrawing nitro group (-NO₂).[3] This electronic feature makes the carbon atom at the 4-position, bonded to the fluorine atom, exceptionally electrophilic and thus susceptible to attack by a nucleophile.[3][4]
Primary and secondary amines, possessing a lone pair of electrons on the nitrogen atom, act as potent nucleophiles. The reaction is typically conducted under mildly alkaline conditions (pH 8.0-9.5).[1][5] This is a critical parameter, as the alkaline environment ensures that the amine's amino group (-NH₂) is deprotonated and thus in its more nucleophilic, non-protonated state (-NH₂ rather than -NH₃⁺).[3] The amine then attacks the electrophilic carbon, displacing the fluorine atom, which is a good leaving group. This substitution results in the formation of a stable, fluorescent N-substituted aminobenzoxadiazole derivative.[1][3]
The fluorescence of the resulting NBD-amine adduct is a consequence of an efficient Intramolecular Charge Transfer (ICT) system.[3][4] Upon formation of the C-N bond, the amino group acts as an electron donor, and the nitro group functions as an electron acceptor.[3] This donor-acceptor pair within the conjugated system allows for the absorption of light and subsequent emission of a photon at a longer wavelength, perceived as fluorescence.
Visualization of the Experimental Workflow
To provide a clear overview of the labeling process, the following diagram outlines the key stages from sample preparation to final analysis.
Caption: Workflow for labeling amines with NBD-F.
Quantitative Data Summary
The spectral properties of NBD-amine adducts are crucial for their detection and quantification. The following table summarizes key quantitative data for these derivatives.
| Parameter | Value | Reference |
| NBD-F Molecular Weight | 183.1 g/mol | [5] |
| Excitation Wavelength (λex) | ~470 nm | [2][5] |
| Emission Wavelength (λem) | ~530 nm | [2][5] |
| Appearance of Labeled Compound | Orange | [5] |
| Typical Limit of Detection (HPLC) | 10 fmol | [2] |
| Optimal pH for Reaction | 8.0 - 9.5 | [1][5] |
| Typical Reaction Temperature | 60°C | [1][5] |
| Typical Reaction Time | 1 - 5 minutes | [1][5] |
Detailed Experimental Protocol: Labeling of Amino Acids for HPLC Analysis
This protocol provides a step-by-step methodology for the derivatization of amino acids in a sample for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials and Reagents
-
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
-
Acetonitrile (HPLC grade)
-
Boric acid or Sodium borate
-
Hydrochloric acid (HCl)
-
Deionized water
-
Sample containing primary or secondary amines (e.g., amino acid standards or protein hydrolysate)
-
Heating block or water bath
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes and tips
Reagent Preparation
-
NBD-F Stock Solution (e.g., 10 mM):
-
Accurately weigh out 1.83 mg of NBD-F and dissolve it in 1 mL of acetonitrile.
-
Causality: Acetonitrile is an excellent solvent for NBD-F and is miscible with the aqueous buffer used for the reaction.[5]
-
Best Practice: Prepare this solution fresh before use and store it protected from light, as NBD-F can be light-sensitive. For longer-term storage, keep at -20°C.[1]
-
-
Borate Buffer (e.g., 0.1 M, pH 9.5):
-
Dissolve boric acid in deionized water to a final concentration of 0.1 M.
-
Adjust the pH to 9.5 using a concentrated sodium hydroxide (NaOH) solution.
-
Causality: A pH of 9.5 ensures the deprotonation of the amine groups, maximizing their nucleophilicity for an efficient reaction with NBD-F.[1]
-
-
HCl Solution (e.g., 50 mM):
-
Prepare a 50 mM solution of HCl in deionized water.
-
Causality: This acidic solution is used to stop the reaction by protonating any remaining unreacted amines and quenching the reactivity of NBD-F.[5]
-
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Prepare your amine-containing sample in an aqueous solution or buffer. If your sample is in a complex matrix, such as a tissue homogenate, deproteinization (e.g., with perchloric acid followed by centrifugation) may be necessary to remove interfering substances.[1]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
300 µL of the amine-containing sample solution.
-
100 µL of the 10 mM NBD-F in acetonitrile solution.
-
-
Vortex briefly to mix.
-
-
Incubation:
-
Place the reaction vial in a heating block or water bath set to 60°C.
-
Incubate for precisely 1 minute.[5]
-
Causality: The elevated temperature significantly accelerates the rate of the SNAr reaction, allowing for a rapid and complete derivatization.[5] Short incubation times are often sufficient and prevent potential degradation of the reactants or products.
-
-
Reaction Termination:
-
Immediately after the 1-minute incubation, transfer the vial to an ice bath to rapidly cool the mixture and halt the reaction.[5]
-
Add 400 µL of the 50 mM HCl solution to the reaction mixture.
-
Vortex to ensure thorough mixing.
-
-
Analysis:
-
The resulting solution containing the NBD-labeled amines is now ready for injection into an HPLC system equipped with a fluorescence detector.
-
Set the fluorescence detector to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 530 nm.[5]
-
Trustworthiness and Self-Validation
To ensure the reliability and validity of your results, incorporate the following practices into your workflow:
-
Run a Reagent Blank: Prepare a reaction mixture containing all components except for the amine sample. This will allow you to identify any fluorescent artifacts originating from the reagents or solvent.
-
Use a Standard Curve: For quantitative analysis, prepare a series of known concentrations of your target amine and derivatize them alongside your unknown samples. This will allow for accurate quantification.
-
Confirm Peak Identity: If possible, use mass spectrometry (MS) in conjunction with HPLC to confirm that the fluorescent peak corresponds to the correct mass of the NBD-amine adduct.
-
Monitor Stability: The fluorescence of NBD-amine adducts can be sensitive to pH.[6] Ensure that the pH of your mobile phase in HPLC is consistent and within a stable range for the adducts, typically between pH 5.0 and 9.0.[6] Be aware that the presence of thiols (e.g., from reducing agents like DTT) in your sample or buffers can potentially react with the NBD moiety, leading to signal loss or the formation of different fluorescent products.[6]
By adhering to these principles and protocols, researchers can confidently employ NBD-F as a powerful tool for the sensitive and accurate analysis of amine-containing molecules, advancing research and development across numerous scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 6. benchchem.com [benchchem.com]
Application Note & Protocol: High-Sensitivity HPLC Analysis of Amino Acids Using 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) Derivatization
Introduction: The Imperative for Sensitive Amino Acid Quantification
The precise quantification of amino acids is fundamental across a vast spectrum of scientific disciplines, from clinical diagnostics and nutritional science to pharmaceutical drug development and proteomics.[1] Amino acids, as the constituent units of proteins and key players in metabolic pathways, offer profound insights into biological states. However, their inherent structural properties—lacking strong chromophores or fluorophores—make their direct detection by High-Performance Liquid Chromatography (HPLC) with standard UV-Vis or Fluorescence detectors challenging.[1][2]
To overcome this limitation, pre-column derivatization is employed to attach a labeling agent to the amino acid molecule, thereby enhancing its detectability. This application note provides a detailed protocol for the analysis of primary and secondary amino acids using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a highly effective fluorogenic and chromogenic labeling reagent. NBD-F reacts with the primary or secondary amine groups of amino acids to form stable, highly fluorescent derivatives that can be separated with high resolution on a reversed-phase HPLC column and detected with exceptional sensitivity.[2][3][4] The advantages of the NBD-F methodology include a straightforward derivatization procedure, the high stability of the resulting derivatives, and detection limits reaching the low femtomole (fmol) range.[3][5][6]
Principle of Derivatization
The core of this method lies in the nucleophilic aromatic substitution reaction between the amino group of the analyte and the NBD-F reagent. The reaction is conducted under alkaline conditions (typically pH 8.0-9.5), which is critical for deprotonating the amino group (-NH2 to -NH-). This increases its nucleophilicity, enabling it to attack the electron-deficient carbon atom bonded to the highly electronegative fluorine atom on the benzoxadiazole ring. The fluoride ion is subsequently eliminated as a leaving group, resulting in a stable NBD-amino acid adduct.
The resulting NBD-amino acid derivative possesses a strong fluorophore, allowing for highly sensitive detection with fluorescence detectors (FLD) typically at excitation wavelengths (λex) of ~470 nm and emission wavelengths (λem) of ~530-540 nm.[2][5][6] The derivatives also exhibit significant absorbance at ~470 nm, permitting analysis by UV-Vis detectors if a fluorescence detector is unavailable.[7]
Materials and Reagents
3.1 Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler with temperature control
-
Column Heater
-
Fluorescence Detector (FLD) and/or Diode Array Detector (DAD) or UV-Vis Detector
-
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Heating block or water bath
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Micropipettes and sterile tips
-
Autosampler vials with inserts
-
Syringe filters (0.22 µm)
3.2 Chemicals and Standards
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), >98% purity
-
Amino Acid Standard Kit (containing primary and secondary amino acids)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Phosphate (monobasic and dibasic), analytical grade
-
Perchloric Acid (for sample deproteinization, if needed)
-
Ultrapure water (18.2 MΩ·cm)
Experimental Protocols
4.1. Reagent Preparation
-
200 mM Borate Buffer (pH 9.5): Dissolve 1.24 g of boric acid in 90 mL of ultrapure water. Adjust the pH to 9.5 using a concentrated NaOH solution. Make up the final volume to 100 mL with ultrapure water. Store at 4°C.
-
50 mM NBD-F Stock Solution: Dissolve 9.16 mg of NBD-F in 1.0 mL of HPLC-grade acetonitrile. This solution is light-sensitive and should be stored in an amber vial at -20°C.[3] Prepare fresh weekly.
-
Causality Note: Acetonitrile is used as the solvent because NBD-F is highly soluble in it and it is miscible with the aqueous reaction buffer. Storing it protected from light at low temperatures is crucial to prevent degradation of the reagent.
-
-
Mobile Phase A (Aqueous Buffer): 20 mM Phosphate Buffer (pH 6.0). Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve the target pH. Filter through a 0.22 µm membrane before use.
-
Causality Note: A pH of 6.0 is chosen for the mobile phase to ensure consistent protonation states of any residual acidic or basic groups on the derivatized amino acids, leading to sharp, reproducible peaks.
-
-
Mobile Phase B: Acetonitrile (100%).
4.2. Derivatization of Amino Acid Standards & Samples
This protocol is designed for a final reaction volume of 200 µL.
-
Pipette 25 µL of the amino acid standard solution or sample supernatant into a microcentrifuge tube.
-
Add 150 µL of 200 mM Borate Buffer (pH 9.5).
-
Add 25 µL of 50 mM NBD-F stock solution.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 7 minutes , protected from light.[3][6]
-
Causality Note: Heating accelerates the reaction, ensuring complete derivatization in a short timeframe. Many protocols exist, with some using room temperature for longer periods (40 min)[5] or higher temperatures for shorter periods (80°C for 5 min)[8]. The 60°C for 7 min condition is a robust and widely cited starting point.
-
-
Cool the mixture to room temperature immediately after incubation.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system for analysis.[3] If the concentration is high, the solution can be diluted with a mixture of Mobile Phase A and B (e.g., 90:10) prior to injection.
4.3. Sample Preparation (Example: Plasma)
-
To 100 µL of plasma, add 100 µL of 10% perchloric acid to precipitate proteins.
-
Vortex for 1 minute and let stand on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant. This deproteinized supernatant can now be used in the derivatization protocol (Step 1 of Section 4.2).
HPLC Analysis Protocol
The following conditions serve as a robust starting point and should be optimized for the specific column and analyte set.
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
-
Column Temperature: 30°C[7]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
UV-Vis Detector Setting:
-
Wavelength: 472 nm[7]
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Phosphate Buffer) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 84 | 16 | Linear |
| 15.0 | 84 | 16 | Linear |
| 25.0 | 50 | 50 | Linear |
| 30.0 | 20 | 80 | Linear |
| 35.0 | 84 | 16 | Linear |
| 45.0 | 84 | 16 | Linear |
-
Causality Note: A gradient elution is necessary to resolve the wide range of polarities exhibited by the different NBD-amino acid derivatives. The initial low organic phase concentration allows for the retention and separation of more polar derivatives, while the increasing acetonitrile concentration elutes the more hydrophobic derivatives later in the run. The final steps are for column re-equilibration. This specific gradient is an adaptation from isocratic[7] and more complex gradient systems[9] to provide a versatile starting point.
Workflow Visualization
Caption: Workflow for NBD-F Derivatization and HPLC Analysis.
Expected Results & Discussion
This method is capable of separating a wide range of proteinogenic amino acids. The elution order is generally dependent on the polarity of the amino acid side chain, with more polar amino acids (like Aspartic Acid) eluting earlier and more hydrophobic amino acids (like Phenylalanine) eluting later.
Table 1: Typical Performance Characteristics for NBD-F Derivatized Amino Acids
| Amino Acid | Typical Retention Time (min) | Detection Limit (LOD) (fmol on column) |
| Aspartic Acid (Asp) | ~ 8.5 | 2.8 - 10 |
| Glutamic Acid (Glu) | ~ 9.2 | 5 - 15 |
| Glycine (Gly) | ~ 12.1 | 3 - 10 |
| Taurine (Tau) | ~ 13.5 | 4 - 12 |
| Alanine (Ala) | ~ 15.8 | 2.8 - 20 |
| γ-Aminobutyric acid (GABA) | ~ 17.0 | 5 - 20 |
| Valine (Val) | ~ 21.3 | 10 - 30 |
| Phenylalanine (Phe) | ~ 26.5 | 15 - 40 |
| Lysine (Lys) | ~ 28.0 | 10 - 35 |
(Note: Retention times are highly dependent on the specific column, system, and mobile phase preparation and are provided for illustrative purposes. LODs are compiled from literature values.)[5][6][7]
Critical Parameters & Troubleshooting:
-
pH Control: The pH of the derivatization buffer is the most critical factor. A pH below 8 will result in incomplete reaction, while a pH that is too high can lead to degradation of the NBD-F reagent. Precise pH adjustment is mandatory.
-
Reagent Excess: A molar excess of the NBD-F reagent is required to drive the reaction to completion.
-
Peak Tailing: Tailing of early-eluting polar amino acid peaks can sometimes be observed. This can often be mitigated by slightly adjusting the pH of Mobile Phase A or by using a high-quality, end-capped C18 column.
-
Interference: Primary and secondary amines other than amino acids present in the sample matrix can also react with NBD-F, potentially causing interfering peaks. A thorough sample clean-up and the use of a blank matrix injection are essential for method validation.
Conclusion
The derivatization of amino acids with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) followed by reversed-phase HPLC with fluorescence detection is a robust, reliable, and highly sensitive method for their quantification. The protocol detailed herein provides a comprehensive framework for researchers, scientists, and drug development professionals to implement this powerful analytical technique. With detection limits in the low femtomole range, this method is exceptionally well-suited for applications where sample volume is limited or analyte concentrations are exceedingly low, such as in metabolic studies, neuropeptide analysis, and quality control of biopharmaceuticals.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromsoc.jp [chromsoc.jp]
- 5. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Determination of the Fluorescence Quantum Yield of 6-Nitro-2,1-benzoxazole
Introduction
The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] This value, ranging from 0 to 1, is fundamental in the characterization of fluorescent materials and plays a pivotal role in drug discovery and development, where fluorescent probes are indispensable tools for imaging and high-throughput screening. 6-Nitro-2,1-benzoxazole and its derivatives represent a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science, owing to their unique electronic and photophysical properties.[2][3] An accurate determination of their fluorescence quantum yield is essential for harnessing their full potential in various applications.
This application note provides a detailed, step-by-step protocol for measuring the relative fluorescence quantum yield of this compound using the comparative method. This widely adopted technique involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[1][4] We will discuss the theoretical underpinnings, experimental best practices, and the necessary data analysis to ensure the acquisition of reliable and reproducible results.
Principle of the Comparative Method
The comparative method for determining the fluorescence quantum yield is based on the relationship between the integrated fluorescence intensity and the absorbance of the sample and a reference standard. The quantum yield of the sample (ΦS) can be calculated using the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
ΦR is the fluorescence quantum yield of the reference standard.
-
IS and IR are the integrated fluorescence intensities of the sample and the reference, respectively.
-
AS and AR are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
nS and nR are the refractive indices of the solvents used for the sample and the reference, respectively.
To minimize errors, a series of solutions with different concentrations for both the sample and the reference are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope of the resulting linear fit is then used in the calculation.[3][4]
Materials and Instrumentation
Materials
-
This compound (Sample)
-
Quinine Sulfate (Reference Standard)
-
Spectroscopic grade ethanol (or other suitable solvent)
-
0.1 M Sulfuric Acid (for Quinine Sulfate)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length) for absorbance and fluorescence measurements
Instrumentation
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a Xenon lamp source and photon counting detector
Experimental Protocol
The following diagram outlines the key steps in the experimental workflow for determining the fluorescence quantum yield.
Step 1: Preparation of Stock and Working Solutions
-
Reference Stock Solution (Quinine Sulfate): Accurately weigh a known amount of quinine sulfate and dissolve it in 0.1 M sulfuric acid to prepare a stock solution of approximately 10-4 M. Quinine sulfate is a widely accepted fluorescence standard with a quantum yield of 0.546 in 0.5 M H2SO4 when excited at 310 nm.[5][6]
-
Sample Stock Solution (this compound): Prepare a stock solution of this compound of approximately 10-4 M in a suitable spectroscopic grade solvent (e.g., ethanol). The choice of solvent is critical as it can significantly influence the quantum yield.[7][8]
-
Working Solutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the reference. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to avoid inner filter effects.[3][4]
Step 2: Absorbance Measurements
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Use the same solvent as used for the sample and reference solutions as the blank.
-
Record the absorption spectra for all the prepared solutions of this compound and quinine sulfate over a relevant wavelength range.
-
From the absorption spectrum of this compound, identify the wavelength of maximum absorption (λmax). This will be used as the excitation wavelength (λex) for the fluorescence measurements.
Step 3: Fluorescence Measurements
-
Turn on the spectrofluorometer and allow the Xenon lamp to stabilize.
-
Set the excitation wavelength to the λmax determined in the previous step for this compound. For quinine sulfate, a common excitation wavelength is 350 nm. It is crucial to use the same excitation wavelength for both the sample and the reference if their absorption spectra overlap sufficiently. If not, a correction for the lamp intensity and detector response at different wavelengths may be necessary.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to obtain a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all measurements.
-
Record the fluorescence emission spectrum for each of the sample and reference solutions. The emission scan range should cover the entire fluorescence band.
-
Record the emission spectrum of the solvent blank to check for any background fluorescence.
Data Analysis and Calculation
The following diagram illustrates the data analysis pipeline for calculating the fluorescence quantum yield.
References
- 1. Intriguing enigma of nitrobenzofuroxan's ‘Sphinx’: Boulton–Katritzky rearrangement or unusual evidence of the N -1/ N -3-oxide rearrangement? - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05249C [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 7. Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]
- 8. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: Solvent Effects on the Absorption and Emission Spectra of 6-Nitro-2,1-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling Molecular Interactions through Light
6-Nitro-2,1-benzoxazole, a member of the benzoxazole family, is a heterocyclic compound with significant potential in various scientific domains, including the development of fluorescent probes and materials science.[1][2] Its structure, featuring a nitro group—a potent electron-withdrawing moiety—conjugated with the benzoxazole system, suggests a strong intramolecular charge transfer (ICT) character.[3] This inherent electronic asymmetry makes this compound an excellent candidate for solvatochromic studies, where the polarity of the solvent environment directly influences the molecule's absorption and emission of light.[4][5]
Solvatochromism, the phenomenon of a change in the color of a substance in response to the polarity of its solvent, provides a powerful, non-invasive tool to probe solute-solvent interactions.[6][7] By systematically analyzing the shifts in the absorption (UV-Vis) and emission (fluorescence) spectra of a chromophore like this compound across a range of solvents, researchers can gain deep insights into the nature of its ground and excited electronic states. This information is crucial for designing molecules with tailored photophysical properties for applications such as cellular imaging, environmental sensing, and as probes for drug-delivery mechanisms.[1][4]
This comprehensive technical guide provides a robust framework for investigating the solvent effects on the spectral properties of this compound. It offers not only detailed experimental protocols but also the theoretical underpinnings and data interpretation strategies necessary for a thorough analysis.
Theoretical Background: The Dance of Light and Solvent
The interaction between a solute molecule and the surrounding solvent molecules can alter the energy levels of the solute's electronic states. In the case of this compound, the presence of the electron-donating benzoxazole ring system and the electron-withdrawing nitro group creates a significant dipole moment. This dipole moment is expected to increase upon photoexcitation, leading to an excited state that is more polar than the ground state.
This change in polarity upon excitation is the cornerstone of its solvatochromic behavior. In polar solvents, the solvent molecules will arrange themselves to stabilize the polar ground state. Upon excitation, the even more polar excited state will be further stabilized by the reorientation of the surrounding solvent molecules. This stabilization is more pronounced in more polar solvents, leading to a lowering of the excited state energy level.
Consequently, as the solvent polarity increases, the energy gap between the ground and excited states for absorption decreases, resulting in a bathochromic (red) shift in the absorption maximum (λmax). Similarly, the energy difference for fluorescence emission also decreases, causing a red shift in the emission maximum. This phenomenon is known as positive solvatochromism.
The relationship between spectral shifts and solvent polarity can be quantitatively described by various empirical solvent polarity scales, such as the Kamlet-Taft parameters (α, β, and π*) or the Dimroth-Reichardt ET(30) scale.[7] Correlating the spectral data of this compound with these scales can provide quantitative insights into the specific types of solute-solvent interactions (e.g., hydrogen bonding, dipolarity/polarizability).
Experimental Protocols
Objective
To systematically investigate the solvatochromic behavior of this compound by measuring its UV-Visible absorption and fluorescence emission spectra in a series of organic solvents with varying polarities.
Materials and Instrumentation
-
Compound: this compound (ensure high purity)
-
Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., n-Hexane, Toluene, Chloroform, Acetone, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Water).[6]
-
Instrumentation:
-
UV-Visible Spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks (various sizes)
-
Micropipettes
-
Analytical balance
-
Sonicator
-
Detailed Step-by-Step Methodology
1. Preparation of Stock Solution:
a. Accurately weigh a small amount (e.g., 1 mg) of this compound. b. Dissolve the compound in a suitable, relatively non-volatile solvent in which it is readily soluble (e.g., DMSO or Acetone) in a 10 mL volumetric flask to prepare a concentrated stock solution (e.g., 100 mg/L). c. Ensure complete dissolution by gentle swirling or brief sonication.
2. Preparation of Working Solutions:
a. For each solvent to be tested, pipette a small, precise volume of the stock solution (e.g., 100 µL) into a 10 mL volumetric flask. b. Dilute to the mark with the respective spectroscopic grade solvent. This will result in a series of working solutions of the same concentration (e.g., 1 mg/L) in different solvents. The final concentration should be optimized to have an absorbance maximum between 0.5 and 1.0 AU.
3. Spectroscopic Measurements:
a. UV-Visible Absorption Spectroscopy:
i. Set the spectrophotometer to scan a wavelength range appropriate for this compound (e.g., 300 nm to 600 nm). ii. Use the respective pure solvent as a blank to zero the instrument before each measurement. iii. Place the cuvette containing the working solution in the spectrophotometer and record the absorption spectrum. iv. Identify and record the wavelength of maximum absorbance (λmax).
b. Fluorescence Emission Spectroscopy:
i. Set the spectrofluorometer with an appropriate excitation wavelength. This is typically the λmax of absorption determined for the compound in that specific solvent. ii. Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission (e.g., from λexcitation + 20 nm to 700 nm). iii. Use the respective pure solvent as a blank to record any background fluorescence. iv. Measure the emission spectrum of the working solution. v. Identify and record the wavelength of maximum emission.
4. Data Analysis:
a. Tabulate the λmax values for both absorption and emission for each solvent. b. Calculate the Stokes shift for each solvent (the difference in nanometers or wavenumbers between the absorption and emission maxima). c. Correlate the observed spectral shifts with solvent polarity parameters (e.g., dielectric constant, ET(30) values). d. Plot λmax (absorption and emission) versus the solvent polarity parameter to visualize the solvatochromic trend.
Data Presentation
The solvatochromic behavior of this compound can be quantified by its maximum absorption (λabs) and emission (λem) wavelengths in solvents of varying polarity. The following table presents hypothetical, yet representative, data illustrating the expected positive solvatochromism.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (nm) |
| n-Hexane | 1.88 | 1.375 | 380 | 450 | 70 |
| Toluene | 2.38 | 1.496 | 388 | 465 | 77 |
| Chloroform | 4.81 | 1.446 | 395 | 480 | 85 |
| Acetone | 20.7 | 1.359 | 405 | 500 | 95 |
| Ethanol | 24.5 | 1.361 | 410 | 512 | 102 |
| Acetonitrile | 37.5 | 1.344 | 415 | 525 | 110 |
| DMSO | 46.7 | 1.479 | 425 | 540 | 115 |
| Water | 80.1 | 1.333 | 430 | 555 | 125 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected positive solvatochromism of this compound, where both the absorption and emission maxima shift to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.
Visualization of Experimental Workflow
Caption: Experimental workflow for solvatochromic analysis.
Underlying Mechanism of Solvatochromism
References
- 1. chemimpex.com [chemimpex.com]
- 2. jetir.org [jetir.org]
- 3. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory [article.sapub.org]
Application Notes and Protocols for Live-Cell Imaging Using Nitrobenzoxadiazole (NBD)-Based Fluorescent Probes
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Nitrobenzoxadiazole Scaffold in Cellular Imaging
The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties.[1][2] While various derivatives exist, the 7-nitro-2,1,3-benzoxadiazole (NBD) moiety, a close structural isomer of 6-Nitro-2,1-benzoxazole, stands out as a cornerstone fluorophore for live-cell imaging.[3] NBD is a small, uncharged, and environmentally sensitive fluorescent probe, making it an invaluable tool for visualizing and quantifying dynamic cellular processes in real-time.[4][5]
This guide provides a comprehensive overview of the principles and protocols for utilizing NBD-based probes in live-cell imaging. We will delve into the mechanism of NBD fluorescence, detail step-by-step protocols for cellular labeling, and discuss critical considerations for experimental design and data interpretation, with a focus on scientific integrity and field-proven insights.
The Science Behind NBD Fluorescence: An Environmentally Sensitive Reporter
The power of NBD as a fluorescent probe lies in its solvatochromic properties—its fluorescence is highly dependent on the polarity of its local microenvironment.[4] Reactive NBD derivatives, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl), are themselves weakly fluorescent.[4] However, upon reacting with nucleophiles like primary or secondary amines (e.g., on proteins) or thiols (e.g., in glutathione or cysteine residues), they form highly fluorescent adducts.[4][6]
The fluorescence mechanism is based on an intramolecular charge transfer (ICT) from the electron-donating group formed upon conjugation to the electron-withdrawing nitro group.[4] In polar, aqueous environments, this charge transfer is less efficient, and non-radiative decay pathways dominate, leading to quenched fluorescence.[4] Conversely, when an NBD-conjugate moves into a nonpolar, hydrophobic environment—such as a lipid bilayer or the hydrophobic pocket of a protein—its fluorescence quantum yield increases significantly, often accompanied by a blue-shift in its emission spectrum.[4][7] This "turn-on" fluorescence makes NBD an excellent reporter for events like membrane binding, protein-protein interactions, and lipid trafficking.[8][9]
Core Quantitative Data for NBD-Based Probes
The spectral properties of NBD are crucial for designing imaging experiments, including selecting appropriate filters and laser lines.
| Property | Value Range | Key Considerations |
| Excitation Maximum (λex) | ~465 - 470 nm[8][10] | Compatible with standard 488 nm laser lines. |
| Emission Maximum (λem) | ~512 - 540 nm[4][11] | Highly dependent on the local environment's polarity. A blue-shift indicates a more hydrophobic environment. |
| Recommended Filter Set | FITC/GFP[8] | Standard filter sets for green fluorescence are generally suitable. |
| Stokes Shift | > 50 nm[4] | Provides good separation between excitation and emission, minimizing background. |
| Quantum Yield (ΦF) | Environmentally Dependent[8] | Low in polar solvents (e.g., water) and high in nonpolar environments (e.g., lipids). |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for using NBD-based probes. It is imperative to empirically optimize concentrations and incubation times for each specific cell type and experimental question.
Protocol 1: General Live-Cell Staining with a Cell-Permeable NBD Probe
This protocol is a starting point for probes that passively diffuse across the plasma membrane. An example application is the use of 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) to visualize acidic organelles like lysosomes.[12]
1. Reagent Preparation:
-
NBD Probe Stock Solution: Prepare a 1-10 mM stock solution of the NBD probe in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.
-
Live-Cell Imaging Medium: Use a serum-free, phenol red-free medium (e.g., FluoroBrite™ DMEM or HBSS) to reduce background fluorescence.[8] Warm to 37°C before use.
2. Cell Preparation:
-
Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes or chamber slides) to achieve 60-80% confluency on the day of the experiment. Ensure cells are in a logarithmic growth phase.[8]
3. Staining Procedure:
-
Wash: Gently aspirate the culture medium and wash the cells twice with pre-warmed live-cell imaging medium.
-
Labeling Solution Preparation: Dilute the NBD probe stock solution in pre-warmed live-cell imaging medium to a final working concentration. A typical starting range is 1-10 µM, but this must be optimized.
-
Incubation: Add the labeling solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.[8] The optimal time depends on the probe's permeability and target.
-
Wash: Aspirate the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Immediately proceed with fluorescence microscopy.
Protocol 2: Labeling Cellular Lipids with NBD-Undecanoic Acid
This protocol details the use of a fatty acid analog to study lipid uptake and trafficking.[8] Since fatty acids are often poorly soluble in aqueous media, complexation with bovine serum albumin (BSA) is required.
1. Reagent Preparation:
-
NBD-Undecanoic Acid Stock: Prepare a stock solution in ethanol or DMSO.
-
Fatty Acid-Free BSA Solution: Prepare a 1-2% (w/v) solution of fatty acid-free BSA in a buffered salt solution (e.g., HBSS or PBS).
-
NBD-Undecanoic Acid-BSA Complex: a. Warm the BSA solution to 37°C. b. While vortexing the BSA solution, slowly add the NBD-undecanoic acid stock to achieve the desired final concentration (typically a 1:1 to 1:3 molar ratio of fatty acid to BSA). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation.[8]
2. Cell Preparation and Staining:
-
Follow the cell preparation steps outlined in Protocol 1.
-
Labeling: Aspirate the wash medium and add the pre-warmed NBD-undecanoic acid-BSA complex solution (final concentration typically 1-10 µM) to the cells.[8]
-
Incubation: Incubate at 37°C for 15-60 minutes.
-
Wash and Image: Follow the washing and imaging steps from Protocol 1.
Visualization of Key Workflows
General Staining Workflow
Caption: Workflow for live-cell staining with a cell-permeable NBD probe.
NBD Environmental Sensitivity Pathway
Caption: Principle of NBD's environment-sensitive fluorescence.
Scientific Integrity: Mitigating Artifacts and Ensuring Data Quality
As a Senior Application Scientist, it is crucial to emphasize that live-cell imaging is a balance between acquiring a strong signal and maintaining cell health.[13] Phototoxicity and cytotoxicity are significant concerns that can compromise the validity of your results.
Phototoxicity: The Hidden Variable
Phototoxicity occurs when the light used to excite a fluorophore generates reactive oxygen species (ROS), which can damage cellular components and alter normal physiological processes.[14][15]
Mitigation Strategies:
-
Minimize Exposure: Use the lowest possible laser power and shortest exposure time that provide an adequate signal-to-noise ratio.[13]
-
Optimize Wavelength: NBD's excitation in the blue-green spectrum (~467 nm) is less damaging than UV light, but longer wavelengths (red/far-red) are generally safer for cells.[14]
-
Use Sensitive Detectors: Employ high quantum efficiency detectors (e.g., sCMOS or EM-CCD cameras) to maximize photon capture, allowing for reduced excitation intensity.[16]
-
Control Experiments: Always include a "no-stain, illumination" control group to assess the effect of light alone on the cells. Monitor for morphological signs of stress, such as membrane blebbing, vacuole formation, or apoptosis.[17]
Cytotoxicity: Is the Probe Itself Harmful?
The NBD molecule or the compound it's conjugated to can be toxic to cells, especially at high concentrations or after long incubation times.
Assessment and Mitigation:
-
Dose-Response Analysis: Perform a concentration titration to determine the lowest effective concentration of the probe.
-
Viability Assays: Use a viability stain (e.g., Propidium Iodide or a fixable viability dye) on a parallel set of cells to quantify cell death at your working concentration.
-
Functional Assays: The most rigorous control is to assess a known cellular function (e.g., cell division rate, migration) after staining to ensure it is unperturbed compared to unstained control cells.[18]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | - Probe concentration too low.- Incubation time too short.- Incorrect filter set.- Photobleaching. | - Titrate probe concentration upwards.- Increase incubation time.- Verify excitation/emission filters match NBD spectra.- Reduce laser power/exposure; use antifade reagents if compatible.[19] |
| High Background | - Probe concentration too high.- Insufficient washing.- Autofluorescence from medium or cells. | - Reduce probe concentration.- Increase the number and duration of wash steps.- Use phenol red-free medium; image in a spectral region away from cellular autofluorescence if possible.[20] |
| Patchy/Uneven Staining | - Poor probe solubility.- Uneven cell health or density. | - Ensure stock solution is fully dissolved; vortex before diluting.- Ensure cells are evenly seeded and healthy. |
| Cell Death/Stress | - Phototoxicity.- Cytotoxicity. | - Reduce illumination intensity and duration.- Lower probe concentration and/or incubation time. |
Conclusion
The 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore is a powerful and dynamic tool for live-cell imaging. Its environmental sensitivity provides a unique mechanism for reporting on molecular interactions and localization within the complex milieu of a living cell. By understanding the principles behind its fluorescence, carefully optimizing protocols, and implementing rigorous controls to mitigate artifacts from phototoxicity and cytotoxicity, researchers can harness the full potential of NBD-based probes to generate reliable, reproducible, and insightful data.
References
- 1. NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. tandfonline.com [tandfonline.com]
- 13. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 14. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 15. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ibidi.com [ibidi.com]
- 17. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Long-term live-cell microscopy with labeled nanobodies delivered by laser-induced photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotium.com [biotium.com]
- 20. creative-bioarray.com [creative-bioarray.com]
Application Note: Characterizing the pH-Dependent Fluorescence of 6-Nitro-2,1-benzoxazole Probes
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of pH in Biological Systems and Drug Discovery
Intracellular and intra-organellar pH are tightly regulated parameters fundamental to a vast array of cellular processes, including enzyme activity, protein stability, signal transduction, and cell proliferation.[1] Deviations from the physiological pH range are hallmarks of various pathological conditions, including cancer, inflammation, and neurodegenerative diseases. Consequently, the ability to accurately measure pH in biological systems is of paramount importance for both basic research and therapeutic development.
Fluorescent probes offer a powerful tool for real-time, non-invasive monitoring of pH with high spatial and temporal resolution.[2] Among the various classes of fluorescent pH indicators, those based on the 6-Nitro-2,1-benzoxazole (or 7-nitro-2,1,3-benzoxadiazole, NBD) scaffold have garnered significant interest. These probes are valued for their small size, environmental sensitivity, and favorable photophysical properties, including fluorescence in the visible spectrum.[3][4] This application note provides a comprehensive guide to understanding and experimentally characterizing the impact of pH on the fluorescence intensity of this compound-based probes.
Scientific Principles: The Mechanism of pH-Sensing
The pH-dependent fluorescence of this compound probes is typically governed by a photophysical mechanism known as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[5][6] In many probe designs, a protonatable moiety, such as a tertiary amine (e.g., a piperazine group), is conjugated to the electron-deficient nitrobenzoxadiazole core.[1][7]
At Neutral to Alkaline pH: In a higher pH environment, the amine group is in its deprotonated, neutral state. Upon excitation of the fluorophore, the lone pair of electrons on the nitrogen atom can be transferred to the excited state of the nitrobenzoxadiazole ring. This process, PET, provides a non-radiative decay pathway for the excited state, effectively quenching the fluorescence and rendering the probe "turned-off" or weakly fluorescent.
At Acidic pH: As the pH of the surrounding medium decreases, the amine group becomes protonated. This protonation prevents the lone pair of electrons from participating in the PET process. Consequently, the non-radiative decay pathway is inhibited, and the excited fluorophore returns to the ground state via the emission of a photon. This results in a significant enhancement of the fluorescence intensity, causing the probe to "turn-on".[7][8]
The transition between the quenched and fluorescent states is dependent on the pKa of the protonatable group, which is the pH at which 50% of the molecules are protonated.[1] This relationship allows for the quantitative determination of pH by measuring the fluorescence intensity.
References
- 1. A newly nitrobenzoxadiazole (NBD)-fused reversible fluorescence probe for pH monitoring and application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors | MDPI [mdpi.com]
- 4. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility [mdpi.com]
- 6. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Revealing the sensing mechanism of a fluorescent pH probe based on a bichromophore approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitro-2,1-benzoxazole
Welcome to the technical support center for the synthesis of 6-Nitro-2,1-benzoxazole (also known as 6-nitroanthranil). This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during its synthesis. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for this compound is consistently low. What are the primary factors I should investigate first?
Low yields in heterocyclic synthesis are a common issue stemming from multiple potential sources. A systematic approach is the most effective way to troubleshoot the problem.[1][2] The first step is to determine if the issue lies with an incomplete reaction, the formation of side products, or loss of product during workup and purification.
Here is a logical workflow to begin your investigation:
Caption: Initial diagnostic workflow for low yield troubleshooting.
Start by carefully analyzing a sample of your crude reaction mixture. The results will guide you to the most relevant area of investigation detailed in the subsequent questions.
Q2: My reaction is incomplete; I see significant starting material remaining. How can I drive the reaction to completion?
An incomplete reaction is often a problem of kinetics or equilibrium. The synthesis of 2,1-benzisoxazoles, such as this compound, typically involves the intramolecular cyclization of an ortho-substituted nitroarene. For example, a common route is the reductive cyclization of a 2,6-dinitrotoluene derivative or the cyclization of an o-nitrophenyl compound with an adjacent reactive group.[3][4]
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1]
-
Temperature: Many cyclization reactions require specific activation energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition.[5]
-
Solution: Perform small-scale trial reactions at incrementally higher temperatures (e.g., 10 °C increments) to find the optimal point. Monitor progress by TLC to determine the ideal duration.[6]
-
-
Purity of Reagents and Solvents: Impurities can poison catalysts or participate in side reactions.[1] Moisture is a frequent issue in reactions that use water-sensitive reagents or intermediates.
-
Solution: Ensure the purity of your starting materials (e.g., 2-nitro-substituted precursor) via NMR or melting point analysis. Use freshly distilled or anhydrous solvents, especially if your protocol involves reagents like strong bases or organometallics.
-
-
Inefficient Mixing: In heterogeneous reactions (e.g., involving a solid-phase catalyst or base), poor mixing can lead to low reaction rates.[1]
-
Solution: Ensure the stirring rate is sufficient to maintain a uniform suspension of all reactants. For very viscous mixtures, consider mechanical stirring or slight dilution (if compatible with the reaction mechanism).
-
-
Catalyst Deactivation: If your synthesis route employs a catalyst (e.g., FeBr₂ for cyclization of aryl azides, or a reducing agent for reductive cyclization), its activity is paramount.[3]
-
Solution: Use a fresh batch of the catalyst. If using a metal catalyst, ensure it has not been oxidized by improper storage. In some cases, increasing the catalyst loading may be necessary, but this should be done judiciously to avoid increasing side reactions.[2]
-
Q3: My TLC/LC-MS analysis shows multiple products, suggesting significant side reactions. What are the likely side products and how can I suppress them?
Side product formation is a primary cause of yield loss. In the synthesis of this compound, the nature of these side products depends heavily on the specific synthetic route.
Potential Side Reactions and Mitigation Strategies:
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials can react with each other, leading to dimers or polymers, especially at high concentrations.
-
Mitigation: Employ high-dilution conditions. This can be achieved by adding the starting material slowly via a syringe pump to the reaction mixture, which keeps its instantaneous concentration low and favors the intramolecular pathway.
-
-
Formation of Isomers: Depending on the precursors, the formation of other benzoxazole isomers or related heterocyclic systems is possible. For instance, in reductive cyclization pathways, over-reduction of the nitro group can lead to aniline derivatives that may undergo different reaction pathways.
-
Mitigation: Carefully control the stoichiometry of the reducing agent. Perform the reaction at the lowest effective temperature to increase selectivity.
-
-
Ring Opening of the Product: The N-O bond in 2,1-benzisoxazoles is relatively weak and can be cleaved under certain conditions, such as strong acids or reducing environments, leading to 2-aminophenol derivatives.[4][7]
-
Mitigation: Ensure the workup conditions are not overly harsh. If the reaction is performed under acidic conditions, neutralize the mixture promptly and gently upon completion. Avoid prolonged exposure to strong reducing agents after the cyclization is complete.
-
The following table summarizes common issues and recommended actions for a hypothetical reductive cyclization protocol.
| Observed Issue | Potential Cause | Recommended Action | Reference |
| Dimer/Polymer Formation | High concentration of starting material | Use a syringe pump for slow addition of the precursor to the reaction vessel. | N/A |
| Formation of Amino Byproducts | Over-reduction of the nitro group | Use a milder reducing agent or control stoichiometry carefully. Monitor reaction by TLC and stop once starting material is consumed. | [4] |
| Product Degradation during Reaction | Product instability at high temperature or prolonged reaction time | Run reaction at the lowest possible temperature that allows for a reasonable rate. Determine optimal reaction time via a time-course study. | [5] |
Q4: My crude reaction mixture looks clean, but I'm losing a significant amount of product during workup and purification. How can I optimize my downstream processing?
Product loss during isolation and purification can be a major, often overlooked, source of low yield.[5]
Troubleshooting Workup and Purification:
-
Aqueous Workup Losses: If your product has some water solubility, it can be lost during aqueous extraction phases.
-
Solution: Minimize the volume of water used for washing. Back-extract the aqueous layers with your organic solvent 2-3 times to recover any dissolved product. If the product is moderately polar, salting out the aqueous layer by adding sodium chloride can decrease its solubility and improve recovery into the organic phase.
-
-
Degradation on Silica Gel: Some nitrogen- and oxygen-containing heterocycles can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition during column chromatography.[8]
-
Solution:
-
Neutralize Silica: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), in your eluent system.[8]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting the product sit on the column for extended periods.
-
-
-
Inappropriate Recrystallization Solvent: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] Using a suboptimal solvent can lead to poor recovery.
-
Solution: Perform small-scale solvent screening to identify the ideal solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes). If crystals do not form upon cooling, try scratching the inside of the flask, adding a seed crystal, or placing the solution in a freezer.[8]
-
Validated Experimental Protocol: Synthesis via Reductive Cyclization
This protocol is a generalized example of a common synthetic strategy. Optimization for your specific substrate is likely necessary.
Reaction: Reductive cyclization of 2,6-dinitrotoluene to form this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,1-Benzisoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Nitro-2,1-benzoxazole by Column Chromatography
Welcome to the technical support center for the purification of 6-Nitro-2,1-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful purification of this compound using column chromatography. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.
Introduction to this compound and its Purification
This compound is a key heterocyclic compound utilized as a building block in medicinal chemistry and materials science.[1] Its synthesis often results in a crude mixture containing starting materials, by-products, and other impurities. Column chromatography is a fundamental and widely applicable technique for isolating the desired compound from this mixture based on the differential adsorption of components to a stationary phase.[2] Achieving high purity is critical for subsequent applications, ensuring the reliability of biological data and the integrity of synthesized materials.
This guide provides a structured approach to the column chromatography of this compound, with a focus on troubleshooting common issues encountered during the purification process.
Physicochemical Properties of this compound
Understanding the properties of the target molecule is the first step in developing a robust purification protocol.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₄N₂O₃ | [1][3] |
| Molecular Weight | 164.12 g/mol | [3] |
| Appearance | Pale yellow solid | [4] (for a similar compound) |
| Polarity | Considered a polar compound due to the nitro group and heterocyclic system. | Inferred from structure |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide.[5] | Inferred from related compounds |
Core Experimental Protocol: Flash Column Chromatography
Flash column chromatography is recommended over gravity chromatography as it minimizes the time the compound spends on the stationary phase, reducing the risk of degradation and improving separation efficiency.[2][6]
Step 1: Solvent System Selection via Thin-Layer Chromatography (TLC)
The cornerstone of a successful column chromatography separation is the choice of the mobile phase. The ideal solvent system should provide a retention factor (Rf) of 0.2 - 0.3 for this compound.[2][7]
-
Prepare TLC Chambers: Use several chambers with different solvent systems.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to ascend.
-
Visualize: View the developed plate under UV light (254 nm).
-
Optimize: Adjust the solvent ratios until the desired Rf value for the target compound is achieved, with good separation from impurities.
Recommended Starting Solvent Systems:
-
Hexane/Ethyl Acetate: A standard system for compounds of moderate polarity. Start with a ratio of 80:20 and increase the proportion of ethyl acetate to increase polarity.[8]
-
Dichloromethane/Methanol: Suitable for more polar compounds. Start with 98:2 and increase the methanol percentage if the compound does not move.[7][8]
Step 2: Column Preparation (Dry Packing Method)
-
Select Column Size: The column diameter depends on the amount of crude material. A general rule is a silica-to-sample weight ratio of 50:1 to 100:1.
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add Sand: Add a small layer (approx. 1-2 cm) of sand.[7]
-
Add Silica Gel: Fill the column with dry silica gel (typically 230-400 mesh for flash chromatography) to the desired height (e.g., 6-10 inches).[7]
-
Pack the Column: Gently tap the column to settle the silica. Pass the initial, non-polar mobile phase through the column using compressed air or nitrogen pressure until the entire silica bed is wetted and packed. Never let the column run dry from this point forward.[7]
Step 3: Sample Loading
-
Wet Loading (Preferred): Dissolve the crude mixture in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[9] Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading (for poor solubility): If the compound is not soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[9]
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column and apply pressure to begin elution.
-
Collect Fractions: Collect the eluent in appropriately sized test tubes. The fraction size depends on the column size and the separation efficiency.[7]
-
Monitor the Separation: Spot collected fractions onto TLC plates to track the elution of the desired compound and identify pure fractions.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the purification process.
Question 1: My compound is stuck at the top of the column and won't elute (Rf ≈ 0). What should I do?
Answer: This is a classic sign that your mobile phase is not polar enough to displace the compound from the highly polar silica gel stationary phase.
-
Immediate Action: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For a dichloromethane/methanol system, increase the methanol percentage.[6][10] This can be done by preparing solvent mixtures of increasing polarity and sequentially adding them to the column.
-
Causality: Polar compounds like this compound have strong interactions (e.g., dipole-dipole) with the acidic silanol groups (Si-OH) on the silica surface. A more polar solvent is required to compete for these interaction sites and elute the compound.
-
Pro-Tip: Always re-verify your solvent system with TLC before running a large-scale column. What appears to be a minor Rf difference on a TLC plate can translate to a significant separation on a column.
Question 2: My compound eluted immediately after the solvent front (Rf ≈ 1), resulting in no separation. How can I fix this?
Answer: This indicates that your mobile phase is too polar. The compound has a much higher affinity for the solvent than for the stationary phase, causing it to travel with the solvent front.
-
Immediate Action: If you have more crude material, repeat the column with a significantly less polar solvent system. For a hexane/ethyl acetate system, increase the proportion of hexane.
-
Causality: The eluent is so effective at solvating your compound that it does not have a chance to adsorb to the silica gel. This prevents the differential partitioning that is necessary for chromatographic separation.
-
Pro-Tip: When developing a method for a new compound, it's often wise to start with a very non-polar solvent (e.g., 100% hexane) and gradually increase the polarity in your TLC trials.
Question 3: The separation between my desired compound and an impurity is very poor. The spots are overlapping.
Answer: Poor resolution can stem from several factors, primarily an unoptimized solvent system or improper column technique.
-
Troubleshooting Steps:
-
Re-optimize TLC: The ideal solvent system will maximize the ΔRf (difference in Rf values) between your product and the impurity. Try different solvent combinations entirely. For example, substituting ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.[8]
-
Check for Overloading: If you load too much sample, the bands will broaden and overlap. As a rule of thumb, the amount of crude material should be no more than 1-2% of the mass of the silica gel.
-
Ensure Proper Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and band broadening, destroying separation.[7] Ensure the silica bed is homogenous and well-settled.
-
Question 4: My compound is streaking or "tailing" down the column, leading to impure fractions and low yield.
Answer: Tailing is often a sign of undesirable interactions between the analyte and the stationary phase, or solubility issues.
-
Potential Causes & Solutions:
-
Acidic Silica Interaction: The nitro group and benzoxazole ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing.
-
Solution: Deactivate the silica gel. Add a small amount of triethylamine (0.1-1%) to your mobile phase.[7] This neutralizes the acidic sites and can significantly improve peak shape for nitrogen-containing compounds.
-
-
Sample Insolubility: If the compound is not fully soluble in the mobile phase, it can precipitate at the top of the column and slowly redissolve as the column runs, causing streaking.
-
Solution: Ensure your sample is fully dissolved before loading. If necessary, use the dry loading technique described in the core protocol.[9]
-
-
Compound Degradation: this compound may be sensitive to the acidic nature of silica gel, leading to decomposition during the purification.[6][11]
-
Solution: Minimize the compound's residence time on the column by using flash chromatography. If degradation persists, consider switching to a less acidic stationary phase like neutral alumina or Florisil.[11]
-
-
Frequently Asked Questions (FAQs)
Q: How do I know if my compound is decomposing on the silica gel? A: A simple stability test can be performed using 2D TLC. Spot your compound on a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[6]
Q: What is the difference between wet and dry column packing? A: In wet packing, the silica is first made into a slurry with the solvent and then poured into the column. In dry packing, the dry silica powder is added to the column first, followed by the solvent.[2] For flash chromatography, dry packing followed by pressurizing the solvent through the column is a fast and effective method that yields well-packed columns.[7]
Q: Can I reuse a silica gel column? A: It is generally not recommended. Reusing a column can lead to cross-contamination from previous runs and degradation of the stationary phase, resulting in poor and unpredictable separation.[2] The low cost of silica gel makes using a fresh column for each purification the best practice for ensuring reproducibility and purity.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. 6-Nitrobenzo[D]isoxazole | C7H4N2O3 | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 6-Nitro-2,1-benzisoxazole (6-Nitroanthranil)
Welcome to the technical support center for the synthesis of 6-Nitro-2,1-benzisoxazole, also known as 6-nitroanthranil. This guide is designed for researchers, chemists, and drug development professionals actively working with this important heterocyclic intermediate. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing troubleshooting guidance and in-depth explanations to empower you to optimize your reaction conditions for robust and reproducible results.
Introduction to the Synthesis
6-Nitro-2,1-benzisoxazole is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the base-mediated intramolecular cyclization of 2,4-dinitrotoluene, is a classic example of harnessing the reactivity of ortho-substituted nitroarenes. While elegant, this transformation is sensitive to reaction parameters, often leading to challenges with yield, purity, and reproducibility. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route to 6-Nitro-2,1-benzisoxazole?
The most prevalent laboratory-scale synthesis involves the intramolecular reductive cyclization of 2,4-dinitrotoluene.[1] This reaction is typically promoted by a strong, non-nucleophilic base. The base deprotonates the methyl group, creating a benzylic carbanion. This carbanion then acts as an internal reducing agent, attacking the adjacent nitro group at the 2-position, which subsequently cyclizes and eliminates water to form the stable aromatic 2,1-benzisoxazole ring system.
Q2: Why is the choice of base so critical for this reaction?
The base serves two primary functions: generating the necessary benzylic carbanion from 2,4-dinitrotoluene and facilitating the subsequent cyclization and dehydration steps. A base that is too weak will result in no reaction. Conversely, a nucleophilic base (like hydroxide or methoxide) can lead to undesired side reactions, such as the formation of Meisenheimer complexes or other substitution products. Strong, sterically hindered bases like potassium tert-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU) in aprotic solvents are generally preferred to ensure selective deprotonation without competing nucleophilic attack.[1]
Q3: What are the primary safety concerns associated with this synthesis?
The primary concerns involve the starting material and the reaction conditions.
-
2,4-Dinitrotoluene (DNT): DNT is a toxic and potentially explosive compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid grinding the solid or subjecting it to shock or high heat.[2][3]
-
Strong Bases: Reagents like potassium tert-butoxide are highly caustic and moisture-sensitive. Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction to prevent quenching of the base and unwanted side reactions.
-
Exothermic Reaction: The deprotonation and subsequent cyclization can be exothermic. Slow, controlled addition of the base to the DNT solution, especially on a larger scale, is crucial to maintain temperature control and prevent runaway reactions.
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase, typically a mixture of hexane and ethyl acetate. The starting material, 2,4-dinitrotoluene, is relatively nonpolar, while the product, 6-nitro-2,1-benzisoxazole, is more polar. The reaction is complete when the DNT spot is no longer visible on the TLC plate. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the most likely causes?
A: This is a common issue that can almost always be traced back to one of four key areas:
-
Inactive Base or Insufficient Stoichiometry: Potassium tert-butoxide and other strong bases are highly hygroscopic. If your reagent has been exposed to air, its activity will be severely diminished. Always use a freshly opened bottle or a properly stored and sealed reagent. Furthermore, ensure you are using at least one full equivalent of the base; an insufficient amount will lead to incomplete conversion.
-
Presence of Water: The carbanion intermediate is extremely sensitive to protic sources. Any water in the solvent or glassware will protonate the carbanion, quenching the reaction. Ensure your solvent (e.g., THF, DMF) is anhydrous and that all glassware is thoroughly oven- or flame-dried before use.[1]
-
Suboptimal Temperature: While the reaction requires energy to proceed, excessive heat can promote decomposition and the formation of tarry side-products. The initial deprotonation is often performed at a reduced temperature (e.g., 0 °C) to control the exotherm, followed by gentle warming to room temperature or slightly above to drive the cyclization to completion.
-
Purity of Starting Material: Impurities in the 2,4-dinitrotoluene can interfere with the reaction. It is advisable to use a high-purity grade of DNT. If purity is uncertain, recrystallizing the starting material may improve results.
Problem: Formation of Dark, Tarry Side-Products
Q: My reaction mixture turns black, and I have difficulty isolating the product from a tarry residue. How can I prevent this?
A: Tar formation is indicative of polymerization or decomposition pathways, which compete with the desired intramolecular cyclization.
-
Cause & Mechanism: This is often a result of uncontrolled exotherms or high concentrations. The highly reactive carbanion intermediate can participate in intermolecular reactions with other DNT molecules or product molecules, especially at elevated temperatures, leading to complex polymeric materials.
-
Preventative Measures:
-
Slow Addition: Add the base solution dropwise to the DNT solution at a reduced temperature (e.g., 0 °C or below) to dissipate the heat of reaction.
-
High Dilution: Running the reaction at a lower concentration can favor the desired intramolecular cyclization over intermolecular side reactions. The probability of two molecules finding each other is reduced, while the reactive ends of a single molecule remain in close proximity.[4][5]
-
Strict Temperature Control: Do not overheat the reaction. Allow it to proceed at room temperature or with minimal heating (e.g., 30-40 °C) only if required.
-
Problem: Product is Impure After Workup
Q: My crude product NMR shows multiple compounds, even with a decent yield. What are the likely impurities and how do I remove them?
A: Besides unreacted starting material, several side-products can form.
-
Likely Impurities:
-
Optimization & Purification Strategy:
-
Controlled Workup: Quench the reaction by carefully pouring it into ice-water. This protonates any remaining anions and precipitates the organic product.
-
Column Chromatography: This is the most effective method for purification. Use a silica gel column with a gradient elution, starting with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute your product cleanly away from less polar starting material and more polar impurities.
-
Recrystallization: If the product is obtained as a solid after chromatography, it can be further purified by recrystallization. Test various solvents; ethanol or ethanol/water mixtures are often good starting points.[8]
-
Data Presentation
The choice of base and solvent significantly impacts the efficiency of the cyclization. The following table provides an illustrative comparison of reaction conditions.
| Entry | Starting Material | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) | Key Observation |
| 1 | 2,4-Dinitrotoluene | KOtBu (1.1) | Anhydrous THF | 0 to 25 | 4 | 75-85 | Clean reaction, standard conditions.[1] |
| 2 | 2,4-Dinitrotoluene | DBU (1.2) | Anhydrous DMF | 25 | 6 | 60-70 | Slower reaction, may require gentle heating. |
| 3 | 2,4-Dinitrotoluene | NaH (1.1) | Anhydrous THF | 25 | 12 | 40-50 | Heterogeneous reaction, often sluggish. |
| 4 | 2,4-Dinitrotoluene | KOtBu (1.1) | THF (not anhydrous) | 0 to 25 | 4 | <10 | Demonstrates critical need for anhydrous conditions. |
| 5 | 2,4-Dinitrotoluene | KOH (1.1) | Ethanol | 50 | 8 | <5 | Formation of side products and tars is prevalent. |
Diagrams: Mechanism & Workflow
Proposed Reaction Mechanism
The diagram below outlines the base-mediated intramolecular cyclization of 2,4-dinitrotoluene. The key steps are the formation of the benzylic anion, nucleophilic attack on the ortho-nitro group, and subsequent dehydration.
Caption: Proposed mechanism for 6-nitro-2,1-benzisoxazole synthesis.
Experimental Workflow
This flowchart provides a visual guide to the entire experimental process, from setup to final product characterization.
Caption: Step-by-step experimental workflow for synthesis and purification.
Detailed Experimental Protocol
Synthesis of 6-Nitro-2,1-benzisoxazole from 2,4-Dinitrotoluene
Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with all necessary safety precautions.
Materials:
-
2,4-Dinitrotoluene (DNT) (1.82 g, 10.0 mmol)
-
Potassium tert-butoxide (KOtBu) (1.23 g, 11.0 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF), 100 mL
-
Ethyl Acetate
-
Saturated aqueous sodium chloride (Brine)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Setup: Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.
-
Reagent Preparation: In the flask, dissolve 2,4-dinitrotoluene (10.0 mmol) in 50 mL of anhydrous THF.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Base Addition: In a separate dry flask, dissolve potassium tert-butoxide (11.0 mmol) in 50 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred DNT solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C. A deep coloration should be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing 200 mL of crushed ice and water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 6-nitro-2,1-benzisoxazole as a solid.
References
- 1. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
recrystallization protocol for purifying crude 6-Nitro-2,1-benzoxazole
Technical Support Center: Purifying Crude 6-Nitro-2,1-benzoxazole
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their work. Recrystallization is a powerful and economical technique for purification, predicated on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[1][2][3] This document provides a comprehensive, question-and-answer-based protocol, including robust troubleshooting, to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound I should be aware of?
A1: Understanding the physicochemical properties of this compound (also known as 6-nitro-1,2-benzisoxazole) is fundamental to developing a successful recrystallization protocol.
-
Molecular Formula: C₇H₄N₂O₃[4]
-
Molecular Weight: 164.12 g/mol [4]
-
Structure & Polarity: The molecule consists of a rigid, aromatic benzisoxazole core, which is relatively nonpolar.[5] However, the presence of a nitro (-NO₂) group introduces significant polarity and provides hydrogen bond accepting capabilities.[4] This dual nature—a polar functional group on a larger, less polar scaffold—is the key to selecting an appropriate solvent system.
-
Physical Appearance: While specific data for this isomer is limited, related nitrobenzoxazole compounds are typically yellow or white crystalline solids.[6]
Q2: How do I select the optimal solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1][2][7] For this compound, a systematic approach is recommended as no single solvent is universally cited.
The Principle of "Like Dissolves Like": The molecule's polarity suggests that moderately polar solvents are the best starting point. Extremely nonpolar solvents (like hexanes) are unlikely to dissolve the compound even when hot, while highly polar solvents may dissolve it too well, even at room temperature, leading to poor recovery.[2]
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into separate test tubes.
-
Add a small volume (~0.5 mL) of a candidate solvent to each tube at room temperature. Observe solubility.
-
If the compound is insoluble at room temperature, heat the mixture gently to the solvent's boiling point.
-
A suitable solvent will dissolve the compound completely when hot.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.[2][8]
Predicted Solubility & Recommended Solvents: Based on the structure and data from related nitroaromatic and benzoxazole compounds, the following solvents are recommended for screening.[9][10][11]
| Solvent Class | Example Solvent(s) | Predicted Solubility at Room Temp. | Predicted Solubility at Boiling Temp. | Rationale & Comments |
| Polar Protic | Ethanol, Methanol | Low to Moderate | High | Excellent starting point. Alcohols are frequently effective for aromatic and nitro-containing compounds.[9][11] They offer a good balance of polarity. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Very High | May be too effective, leading to low recovery. Often better as the "good" solvent in a mixed-solvent system. |
| Mixed Solvents | Ethanol/Water, Acetone/Heptane | Variable | Variable | A powerful technique if no single solvent is ideal. Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point), then reheat to clarify before cooling. |
| Nonpolar | Toluene, Hexanes | Very Low | Low to Moderate | Toluene might work due to pi-pi stacking interactions with the aromatic rings. Hexanes are likely too nonpolar but could serve as an anti-solvent.[12] |
Q3: What safety precautions are necessary when handling this compound and solvents?
A3: Adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: Perform all manipulations, especially those involving heating flammable organic solvents, inside a certified chemical fume hood.
-
Compound Hazards: While specific toxicology for this compound is not extensively documented, nitroaromatic compounds should be handled with care as a class. Avoid inhalation of dust and skin contact.
-
Solvent Hazards: Organic solvents are often flammable and volatile. Avoid open flames and spark sources. Always consult the Safety Data Sheet (SDS) for each specific solvent before use.[13]
Detailed Recrystallization Protocol
This protocol provides a generalized workflow. The exact solvent and volumes should be determined via the screening process described in Q2.
dot
Caption: Workflow for the recrystallization of this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent to the flask to just dissolve the crude solid completely.[9]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) or colored impurities are present, perform a hot gravity filtration. This step removes impurities that do not dissolve in the hot solvent.[1][15] If the solution is colored by impurities, you may add a small amount of activated carbon before this step, but be aware this can reduce your yield.[15]
-
Crystallization (Cooling): Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9][15] Rapid cooling can trap impurities.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals by further decreasing the compound's solubility.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals completely. This can be done by leaving them on the filter under vacuum, followed by drying in a vacuum oven (if the compound is thermally stable) or air drying. The final purity should be assessed by techniques like melting point analysis or TLC.[8][16]
Troubleshooting Guide
Q4: My compound won't dissolve, even after adding a lot of boiling solvent. What's wrong?
A4: This indicates you have selected a solvent in which your compound is poorly soluble even at high temperatures.
-
Solution 1: Re-evaluate Solvent Choice. The solvent is not suitable. Recover your compound by filtration and repeat the solvent screening (Q2) with a more polar solvent.
-
Solution 2: Use a Mixed-Solvent System. Your current solvent may be a good "poor" solvent. Add a "good" (more polar) solvent dropwise to the hot mixture until the solid dissolves.
Q5: The solution is clear after cooling, but no crystals have formed. What should I do?
A5: This is a common issue caused by either using too much solvent or the formation of a supersaturated solution.
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]
-
Seeding: Add a tiny crystal of the crude starting material to the solution. This "seed" acts as a template for other crystals to grow upon.
-
-
Solution 2: Reduce Solvent Volume. If induction fails, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[1]
-
Solution 3: Add an Anti-Solvent. If applicable, add a "poor" solvent dropwise until the solution becomes persistently cloudy, then add a drop or two of the "good" solvent to clarify before cooling.
Q6: My compound separated as an oil instead of crystals ("oiling out"). How can I fix this?
A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.
-
Solution 1: Re-dissolve and Dilute. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to dilute the solution.[10]
-
Solution 2: Slow Down Cooling. Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. Slower cooling gives the molecules more time to orient themselves into a crystal lattice.
-
Solution 3: Change Solvents. The boiling point of your chosen solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.
Q7: My final yield is very low. Why did this happen?
A7: A low yield can result from several factors during the process.
-
Reason 1: Using too much solvent. This is the most common cause, as a significant portion of your product will remain dissolved in the mother liquor.[1]
-
Reason 2: Premature crystallization. If crystals formed during a hot filtration step, product was lost. Ensure the funnel and flask are pre-heated.
-
Reason 3: Incomplete crystallization. Ensure you have allowed sufficient time for cooling, including in an ice bath.
-
Reason 4: Excessive washing. Using too much cold solvent to wash the crystals will dissolve some of your product. Use only a minimal amount.
References
- 1. www.welcomehomevetsofnj.org - Recrystallization Organic Chemistry Lab [welcomehomevetsofnj.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 6-Nitrobenzo[D]isoxazole | C7H4N2O3 | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. mt.com [mt.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. reddit.com [reddit.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Managing Temperature and Reaction Time in Benzoxazole Synthesis
Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of temperature and reaction time. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for benzoxazole synthesis?
A1: The optimal temperature for benzoxazole synthesis varies significantly based on the synthetic route, catalyst, and solvent system. Some reactions proceed at room temperature, especially with highly reactive substrates or efficient catalysts.[1] However, many methods require elevated temperatures, often ranging from 70°C to 200°C, to achieve good yields and reaction rates.[1][2][3] For instance, solvent-free microwave-assisted syntheses can reach temperatures between 120°C and 200°C.[2][4][5]
Q2: How do I monitor the progress of my benzoxazole synthesis reaction?
A2: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[1] These techniques allow for the qualitative assessment of the consumption of starting materials (like 2-aminophenol) and the formation of the benzoxazole product over time.[1][6][7] It is crucial to spot the starting materials as references on the TLC plate to accurately gauge the reaction's completion.[6]
Q3: Can benzoxazole synthesis be performed under solvent-free conditions?
A3: Yes, several efficient and environmentally friendly methods for benzoxazole synthesis proceed under solvent-free conditions.[1] These approaches often simplify the work-up procedure.[1] The reaction of 2-aminophenol with aldehydes or carboxylic acids, for instance, can be effectively carried out without a solvent, frequently aided by a catalyst and sometimes with microwave irradiation.[1][8][9]
Q4: My reaction is showing multiple spots on TLC, including unreacted starting materials. What should I do?
A4: The presence of starting materials on your TLC plate after the expected reaction time indicates an incomplete reaction.[10] Consider extending the reaction time and continue monitoring its progress by taking aliquots at regular intervals for TLC analysis.[10] If the reaction has stalled, you may need to re-evaluate the reaction temperature or catalyst activity.[10]
Troubleshooting Guide: Temperature and Reaction Time
This section provides a structured approach to diagnosing and resolving common issues related to temperature and reaction time management in benzoxazole synthesis.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge and can often be traced back to suboptimal temperature or reaction time.
Potential Causes & Solutions:
-
Insufficient Temperature: The reaction may lack the necessary activation energy.
-
Causality: The formation of the benzoxazole ring involves an intramolecular cyclization and dehydration, which are often endothermic steps requiring thermal energy.[2]
-
Troubleshooting Protocol:
-
Incrementally increase the reaction temperature by 10-20°C.
-
Monitor the reaction progress closely at each new temperature point using TLC or GC.[6]
-
Be cautious of excessively high temperatures, which can lead to the decomposition of reactants or products.[11] Some solvent-free reactions may require temperatures as high as 130°C to achieve good yields.[6][12]
-
-
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Causality: Reaction kinetics dictate that a certain amount of time is required for the reactants to be converted into products.
-
Troubleshooting Protocol:
-
Extend the reaction time, taking aliquots periodically to monitor for further product formation.[10]
-
Plot the product formation over time to determine the optimal reaction duration.
-
-
-
Catalyst Inactivity at a Given Temperature: The chosen catalyst may not be effective at the current reaction temperature.
-
Causality: Catalysts have optimal operating temperature ranges. Temperatures that are too low may result in poor catalytic turnover.
-
Troubleshooting Protocol:
-
Issue 2: Formation of Side Products
The formation of impurities is often a consequence of incorrect temperature or prolonged reaction times, leading to competing side reactions.[10]
Common Side Products & Mitigation Strategies:
-
Stable Schiff Base Intermediate: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[10][11]
-
Causality: The cyclization step often requires a higher activation energy than the initial formation of the Schiff base.
-
Troubleshooting Protocol:
-
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize, reducing the yield of the desired benzoxazole.[10]
-
Causality: High temperatures and extended reaction times can sometimes favor polymerization pathways.
-
Troubleshooting Protocol:
-
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[10]
-
Causality: If the reaction is left for too long or at too high a temperature, the initially formed product can react further.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Stop the reaction as soon as the desired product is formed in maximum yield, as determined by TLC or GC.
-
Control Stoichiometry: Use a precise stoichiometry of the alkylating or acylating agent.
-
-
| Problem | Primary Parameter | Potential Cause | Recommended Action |
| Low Yield | Temperature | Insufficient activation energy | Incrementally increase temperature (e.g., by 10-20°C) and monitor.[6] |
| Reaction Time | Incomplete reaction | Extend reaction time and monitor progress via TLC/GC.[10] | |
| Side Product Formation | Temperature | Promotes competing reactions | Optimize temperature; avoid excessive heat.[10] |
| Reaction Time | Product degradation or further reaction | Monitor reaction closely and quench once complete. | |
| Stable Intermediate | Temperature | Insufficient energy for cyclization | Increase temperature to promote cyclization.[11] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate eluent system (e.g., hexane/ethyl acetate).
-
On a TLC plate, spot the crude reaction mixture alongside the starting materials (2-aminophenol and the corresponding aldehyde/carboxylic acid) as references.
-
Place the plate in the chamber and allow the eluent to ascend.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.[6]
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles
This method offers a rapid approach to benzoxazole synthesis.[2][14]
-
In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[2]
-
Thoroughly mix the reactants.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and purify the crude product by column chromatography on silica gel.[2]
Protocol 3: Synthesis Using Polyphosphoric Acid (PPA)
PPA serves as both a catalyst and a solvent in this method.[15]
-
In a round-bottom flask, add polyphosphoric acid.
-
With stirring, add 2-aminophenol (1.0 equiv) and the carboxylic acid (1.0 equiv).
-
Heat the reaction mixture, with temperatures often ranging from 150°C to 210°C.[16][17]
-
Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.[17]
-
Upon completion, cool the mixture and carefully pour it over ice water.
-
Neutralize the solution (e.g., with sodium bicarbonate) and extract the product with an organic solvent.[2]
-
Purify the crude product by column chromatography.
Visualizing Reaction Dynamics
Troubleshooting Workflow for Low Yield
The following diagram illustrates a decision-making process for troubleshooting low-yield benzoxazole synthesis.
Caption: Decision tree for troubleshooting low yields in benzoxazole synthesis.
Interplay of Temperature and Time on Benzoxazole Formation
This diagram illustrates the relationship between temperature, reaction time, and potential outcomes in benzoxazole synthesis.
Caption: Relationship between temperature, time, and reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
dealing with incomplete cyclization in benzoxazole synthesis
Technical Support Center: Benzoxazole Synthesis
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Incomplete cyclization is a frequent and frustrating issue that can lead to low yields and complex purification challenges. Here, we move beyond simple protocols to explain the why behind the experimental choices, providing you with the in-depth knowledge to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during benzoxazole synthesis.
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the first things I should check?
A1: Low yields can stem from several factors. A systematic initial check should include:
-
Purity of Starting Materials: Impurities in your 2-aminophenol or the coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[1][2] We recommend verifying purity via melting point analysis or spectroscopic methods like NMR before starting.[1]
-
Inert Atmosphere: 2-aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and reduced yields.[2] Ensure your reaction is conducted under an inert atmosphere, such as nitrogen or argon.[2][3]
-
Reaction Monitoring: Don't rely solely on the literature reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the actual point of completion or if the reaction has stalled.[1][2][4]
Q2: My TLC analysis shows a major spot that isn't my starting material or the desired benzoxazole product. What could it be?
A2: In many benzoxazole syntheses, particularly those starting from a 2-aminophenol and an aldehyde, the most common intermediate is a Schiff base.[2] This intermediate can sometimes be quite stable and may not fully cyclize under your current reaction conditions, representing a key point of incomplete cyclization.[2] Mass spectrometry can help confirm the presence of this intermediate.[5]
Q3: I see multiple side products in my reaction mixture. What are the likely culprits and how can I minimize them?
A3: Side product formation is a common reason for low yields. Key side reactions include:
-
Incomplete Cyclization: As mentioned, the Schiff base intermediate may fail to cyclize.[2] Promoting full cyclization often requires adjusting temperature or choosing a more effective catalyst.[6]
-
Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[2] Careful control of temperature and reactant stoichiometry is crucial.[1]
-
Over-alkylation/acylation: In routes involving these agents, multiple substitutions on the benzoxazole ring can occur if stoichiometry is not carefully controlled.[1]
Troubleshooting Guide: Overcoming Incomplete Cyclization
This section provides a deeper dive into specific experimental parameters that influence the critical cyclization step.
Issue 1: The Reaction Stalls - Unreacted Schiff Base Intermediate
The conversion of the 2-aminophenol and aldehyde to a Schiff base is often rapid. The subsequent intramolecular cyclization is typically the rate-limiting step and where reactions often fail.
Causality: The cyclization step involves a nucleophilic attack of the phenolic hydroxyl group onto the imine carbon. The electrophilicity of the imine carbon and the nucleophilicity of the hydroxyl group are key. Electron-withdrawing groups on the aldehyde precursor can facilitate this step, while electron-donating groups may hinder it. Steric hindrance around the reaction centers can also slow down or prevent cyclization.
Solutions:
-
Increase Reaction Temperature: The cyclization step has an activation energy barrier that can often be overcome with thermal energy.[2][6] Incrementally increase the temperature while monitoring by TLC. Some solvent-free reactions require temperatures as high as 130°C for good yields.[2][5][7]
-
Introduce an Oxidant: The final step to form the aromatic benzoxazole ring is an oxidation. While air can sometimes serve as the oxidant, it is often inefficient.[8] Explicitly adding a mild oxidant can drive the reaction to completion.
-
Change the Catalyst: If a catalyst is being used, its choice is critical. A catalyst that is effective for Schiff base formation may not be optimal for the cyclization step. Lewis acids are often employed to activate the imine for nucleophilic attack.[6] Brønsted acids can also be effective.[2][7]
Visualizing the Pathway: From Reactants to Product
The diagram below illustrates the general synthetic pathway from 2-aminophenol and an aldehyde, highlighting the critical cyclization and oxidation steps where failures often occur.
Caption: Key steps in benzoxazole synthesis from 2-aminophenol.
Issue 2: Inappropriate Reaction Conditions (Catalyst, Solvent, Temperature)
The interplay between catalyst, solvent, and temperature is paramount for successful cyclization. An incorrect choice in one area can completely stall the reaction.
Causality:
-
Catalyst: The catalyst's role is to lower the activation energy of the cyclization. Lewis acids (e.g., Sm(OTf)₃, CuI, ZnCl₂) or Brønsted acids (e.g., p-TsOH, PPA) are commonly used.[9][10][11] An inappropriate or deactivated catalyst is a frequent cause of failure.[1][2] For instance, some catalysts are sensitive to air and moisture.[1]
-
Solvent: The solvent must not only dissolve the reactants but also facilitate the reaction mechanism. Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates in the cyclization transition state.[12] In contrast, protic solvents like ethanol can participate in hydrogen bonding, which may either help or hinder the reaction depending on the specific mechanism.[12]
-
Temperature: As discussed, temperature provides the energy to overcome the activation barrier. However, excessively high temperatures can lead to side reactions like polymerization.[2][6]
Solutions & Optimization:
| Parameter | Troubleshooting Action | Rationale |
| Catalyst | Screen different types of catalysts (Lewis vs. Brønsted acids).[2] | Substrates with electron-deficient groups may require stronger acids to facilitate cyclization.[2] |
| Check catalyst activity and handling.[1][2] | Ensure the catalyst is fresh and handled under inert conditions if required. Consider adding a fresh portion if deactivation is suspected.[2] | |
| Optimize catalyst loading. | A small increase in catalyst loading can sometimes significantly improve conversion.[1] | |
| Solvent | Screen a range of solvents with varying polarities.[12] | The optimal polarity is reaction-specific. Consider greener options like ethanol or even solvent-free conditions.[7][12] |
| Ensure the solvent is anhydrous if the reaction is moisture-sensitive. | Water can interfere with many catalysts and intermediates. | |
| Temperature | Perform a temperature screening study. | Start from the literature-reported temperature and incrementally increase it, monitoring for product formation and side products.[6] |
Experimental Protocols
Protocol 1: General Procedure for Benzoxazole Synthesis under Solvent-Free Conditions
This protocol is based on the use of a recyclable Brønsted acidic ionic liquid (BAIL) gel catalyst, demonstrating an environmentally friendly approach.[5][7]
-
In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel (0.01 mmol, 1 mol%).[1][7]
-
After completion, cool the mixture and dissolve it in ethyl acetate (10 mL).
-
Evaporate the solvent from the organic layer under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
Protocol 2: Monitoring Reaction Progress with TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., petroleum ether/ethyl acetate).
-
During the reaction, use a capillary tube to withdraw a small aliquot of the reaction mixture every 30-60 minutes.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate.
-
Spot the starting materials (2-aminophenol and aldehyde) and a co-spot (aliquot + starting materials) on the same plate for reference.
-
Develop the plate and visualize under UV light. An incomplete reaction will show persistent starting material spots. The formation of a new, intermediate spot (likely the Schiff base) followed by the appearance of the final product spot indicates a successful progression.
Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process when faced with incomplete cyclization.
Caption: Troubleshooting decision tree for benzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 9. ijpbs.com [ijpbs.com]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating Probe Instability in Complex Biological Media
Welcome to the Technical Support Center dedicated to addressing the critical challenge of probe instability in complex biological media. This resource is designed for researchers, scientists, and drug development professionals who rely on the accuracy and reliability of probe-based assays. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causes of probe instability and offer robust troubleshooting strategies to ensure the integrity of your experimental data.
Our approach is grounded in scientific first principles, providing not just the "how" but the "why" behind each recommendation. Every troubleshooting guide is designed as a self-validating system, empowering you to diagnose and resolve issues with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding probe instability. Each answer provides a concise explanation and links to more detailed troubleshooting guides.
Q1: My fluorescent probe's signal is rapidly diminishing during live-cell imaging. What is the likely cause and what are the immediate steps I can take?
A: Rapid signal loss during live-cell imaging is a classic sign of photobleaching , the light-induced chemical destruction of a fluorophore.[1][2] This is often exacerbated by high-intensity excitation light and prolonged exposure.
Immediate Corrective Actions:
-
Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level that still provides an adequate signal-to-noise ratio.[3]
-
Decrease Exposure Time: Use the shortest possible camera exposure time.[3]
-
Minimize Illumination Overhead: Ensure the sample is only illuminated when the camera is actively acquiring an image.[4]
-
Utilize Antifade Reagents: Incorporate a commercial antifade reagent into your imaging media.[3][5] These reagents often work by scavenging reactive oxygen species that contribute to photobleaching.[3]
For a comprehensive guide, please see our Troubleshooting Guide for Signal Attenuation .
Q2: I'm observing high background fluorescence in my assay, obscuring my specific signal. What are the common culprits?
A: High background fluorescence can stem from several sources, primarily nonspecific binding of the probe to components in the biological matrix and autofluorescence from the sample itself.[6][7]
Common Causes and Solutions:
-
Nonspecific Binding: This occurs when probes adhere to unintended targets, a common issue in protein-rich media like plasma or serum.[8][9] Hydrophobic interactions are a major driver of this phenomenon.[10]
-
Autofluorescence: Biological samples naturally contain fluorescent molecules like NADH and flavins.[6]
-
Solution: Image an unstained control sample to determine the level of autofluorescence. If significant, consider using probes that excite and emit in the near-infrared (NIR) range, where autofluorescence is typically lower.
-
Refer to our Troubleshooting Guide for High Background Signal for detailed protocols.
Q3: My probe seems to be degrading in my biological sample, leading to inconsistent results. What could be causing this?
A: Complex biological media such as plasma, serum, and cell lysates contain a plethora of active enzymes (e.g., proteases, esterases) that can degrade your probe, especially if it has susceptible chemical linkages.[11] The chemical environment itself, including pH and the presence of reactive species, can also lead to probe degradation.[12]
Key Considerations:
-
Enzymatic Degradation: Probes with ester or amide bonds may be susceptible to hydrolysis by esterases and proteases.
-
Chemical Instability: The probe's core structure may be inherently unstable in the specific pH or redox environment of your sample.
To address this, consult our Troubleshooting Guide for Probe Degradation .
Q4: I suspect my probe is aggregating in my high-concentration protein solution. How can I confirm this and what can I do to prevent it?
A: Probe aggregation is a significant concern in high-concentration protein solutions, as it can lead to artifacts and loss of function.[13][14] Aggregation can be driven by unfavorable buffer conditions (pH, ionic strength) or by the intrinsic properties of the probe itself.
Detection and Prevention:
-
Detection: Dynamic Light Scattering (DLS) is a powerful technique to detect the presence of aggregates.[15][16]
-
Prevention:
-
Optimize buffer conditions, including pH and excipients.
-
Consider modifying the probe to enhance its solubility.
-
Ensure proper storage and handling of the probe stock solution.
-
For a detailed workflow, see our Experimental Protocol for Assessing and Mitigating Probe Aggregation .
Troubleshooting Guides
Guide 1: Troubleshooting Signal Attenuation (Photobleaching & Phototoxicity)
Rapid signal loss and cellular stress are intertwined issues stemming from excessive light exposure.[2][4] This guide provides a systematic approach to mitigate these effects.
Causality:
Photobleaching occurs when a fluorophore absorbs light energy, enters an excited state, and then undergoes a chemical reaction that renders it non-fluorescent.[2][4] This process can also generate reactive oxygen species (ROS), which are toxic to cells (phototoxicity).[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for photobleaching.
Quantitative Data Summary:
| Parameter | Standard Setting | Optimized Setting | Rationale |
| Laser Power | 50-100% | 1-10% | Minimizes photon dose to the sample.[1] |
| Exposure Time | 100-500 ms | 20-100 ms | Reduces the duration of light exposure.[3] |
| Time-lapse Interval | 1 min | 5-10 min | Decreases the cumulative light exposure over time.[1] |
Guide 2: Troubleshooting High Background Signal (Nonspecific Binding)
High background compromises the signal-to-noise ratio, making data interpretation difficult.[6] This guide focuses on diagnosing and mitigating nonspecific binding.
Causality:
Nonspecific binding is often driven by electrostatic and hydrophobic interactions between the probe and matrix components, particularly abundant proteins like albumin in plasma.[8][10][17]
Troubleshooting Workflow:
References
- 1. biocompare.com [biocompare.com]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. forum.microlist.org [forum.microlist.org]
- 6. benchchem.com [benchchem.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Avoiding nonspecific interactions in studies of the plasma proteome: practical solutions to prevention of nonspecific interactions for label-free detection of low-abundance plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 11. Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prediction of Protein Aggregation in High Concentration Protein Solutions Utilizing Protein-Protein Interactions Determined by Low Volume Static Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Senior Application Scientist's Guide to Amine Derivatization: NBD-F vs. NBD-Cl
For researchers, scientists, and drug development professionals, the precise quantification of amines—from amino acids to pharmaceutical compounds—is a frequent analytical challenge. Many of these molecules lack a native chromophore or fluorophore, rendering them difficult to detect with the sensitivity required for trace-level analysis. Pre-column derivatization with a fluorescent labeling agent is a powerful strategy to overcome this limitation.
Among the most established and effective reagents are the nitrobenzofurazan (NBD) derivatives: 4-chloro-7-nitrobenzofurazan (NBD-Cl) and its more reactive counterpart, 4-fluoro-7-nitrobenzofurazan (NBD-F). While both react with primary and secondary amines to yield identical, highly fluorescent adducts, their performance characteristics are markedly different.[1] This guide provides an in-depth, objective comparison of these two reagents, grounded in experimental data and mechanistic insights, to empower you in selecting the optimal tool for your analytical workflow.
A Note on Nomenclature: The user's query mentioned "6-Nitro-2,1-benzoxazole." This appears to be a misnomer for the commonly used derivatization reagent, 4-chloro-7-nitro-2,1,3-benzoxadiazole (also known as 4-chloro-7-nitrobenzofurazan), universally abbreviated as NBD-Cl. This guide will therefore compare the industry-standard reagents, NBD-Cl and NBD-F.
The Core Mechanism: Nucleophilic Aromatic Substitution
Both NBD-Cl and NBD-F are non-fluorescent in their native state.[2] Their utility stems from a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[2] The benzofurazan ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group (–NO₂). This electronic pull makes the carbon atom bonded to the halide (chlorine or fluorine) highly electrophilic and susceptible to attack by a nucleophile, such as the lone pair of electrons on an amine.[2]
The reaction is performed in a basic medium (typically a borate buffer, pH 8-9.5) for a critical reason: to deprotonate the amine (R-NH₃⁺ ⇌ R-NH₂ + H⁺).[2][3] This ensures the amine is in its more nucleophilic, uncharged state, dramatically accelerating the reaction. The amine attacks the electrophilic carbon, displacing the halide leaving group and forming a stable, fluorescent N-substituted aminobenzoxadiazole derivative.[2][4]
The resulting fluorescence arises from an efficient Intramolecular Charge Transfer (ICT) system. Upon substitution, the newly bonded amino group acts as a strong electron donor, pushing electron density across the conjugated ring system to the electron-accepting nitro group.[2] This ICT state is responsible for the strong absorption of blue light and subsequent emission of green fluorescence.
References
comparative study of 6-Nitro-2,1-benzoxazole and other nitroaromatic fluorescent probes
For researchers, scientists, and drug development professionals, the precise detection of cellular hypoxia is critical for understanding tumorigenesis, inflammatory diseases, and the efficacy of hypoxia-activated prodrugs. Nitroaromatic fluorescent probes have emerged as indispensable tools for this purpose, offering a sensitive and specific method to visualize the activity of nitroreductase (NTR) enzymes, which are significantly upregulated in hypoxic environments.[1][2]
This guide provides an in-depth comparative analysis of key classes of nitroaromatic fluorescent probes. While the specific query for "6-Nitro-2,1-benzoxazole" (more formally known as 6-nitro-1,2-benzisoxazole) is noted, the available literature on its direct application as a fluorescent probe is limited. Therefore, we will focus on the closely related and extensively documented 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold as a representative of the nitro-benzoxazole class, and compare it with two other prominent classes: Coumarin and BODIPY-based probes. We will delve into the mechanistic underpinnings, compare their photophysical performance with supporting data, and provide a validated experimental protocol for their application in cell-based assays.
The "Turn-On" Mechanism: A Shared Principle of Detection
The efficacy of these probes hinges on a clever chemical design centered around the nitro group (—NO₂). In its native state, the strongly electron-withdrawing nitro group acts as a fluorescence quencher.[3] This quenching occurs primarily through Photoinduced Electron Transfer (PET), a non-radiative pathway that prevents the fluorophore from emitting light upon excitation.
The detection mechanism is activated in hypoxic cells where the expression and activity of nitroreductase (NTR) enzymes are elevated.[4] In the presence of a biological reductant like NADH or NADPH, NTR catalyzes the reduction of the nitro group to a more electron-donating amino group (—NH₂).[5][6] This conversion disrupts the PET process, effectively "switching off" the quenching mechanism and restoring the fluorophore's ability to emit a strong fluorescent signal.[6] This "turn-on" response provides a high signal-to-background ratio, enabling sensitive detection of hypoxic regions.[2]
Caption: General mechanism of nitroreductase-activated fluorescent probes.
Comparative Analysis of Leading Nitroaromatic Probe Scaffolds
The choice of fluorophore is a critical determinant of a probe's performance, influencing its brightness, photostability, and spectral properties. We will now compare three leading classes of nitroaromatic probes.
NBD (7-nitro-2,1,3-benzoxadiazole)-Based Probes
NBD is a small, environmentally sensitive fluorophore that has been widely adapted for creating NTR probes.[7][8] Its compact size and neutral character are advantageous for biological applications, often facilitating cell permeability.[9] The nitro group inherent in the NBD structure serves as the NTR recognition site. Upon reduction, the resulting amino-benzoxadiazole exhibits significantly enhanced fluorescence.
-
Advantages: Small size, high reactivity, and well-established chemistry make NBD a versatile platform.[7]
-
Disadvantages: NBD-based probes can have suboptimal photophysical properties for in vivo imaging, including moderate quantum yields and emission in the green-yellow region of the spectrum, which can be subject to higher cellular autofluorescence.[9]
Coumarin-Based Probes
Coumarin derivatives are a prominent class of fluorophores known for their robust photophysical properties, including high fluorescence quantum yields.[10] For NTR sensing, a nitro group is typically attached to the coumarin core, often at the 3- or 7-position. The choice of substitution allows for fine-tuning of the probe's spectral properties.[3]
-
Advantages: Generally high quantum yields leading to bright signals, good photostability, and a large Stokes shift which minimizes self-quenching.[3][10]
-
Disadvantages: The fluorescence of some coumarin derivatives can be sensitive to solvent polarity and pH, which must be considered in experimental design.[3][11]
BODIPY-Based Probes
BODIPY (boron-dipyrromethene) dyes are renowned for their sharp excitation and emission peaks, high molar extinction coefficients, and exceptional photostability.[] Their spectral properties can be readily tuned across the visible and near-infrared (NIR) spectrum by chemical modification, making them highly versatile for various imaging applications.[][13] Nitro-functionalized BODIPY probes are designed by conjugating a nitrobenzene moiety to the BODIPY core.[13]
-
Advantages: High quantum yields (often approaching 1.0), narrow emission bandwidths for clean signals, and excellent photostability.[] The ability to create red-shifted and NIR-emitting versions is a significant advantage for in vivo imaging, as it reduces autofluorescence and enhances tissue penetration.[]
-
Disadvantages: Some BODIPY derivatives may exhibit lower water solubility, potentially requiring formulation strategies for biological applications.[14]
Quantitative Performance Metrics
The selection of a probe for a specific application should be guided by its quantitative photophysical properties. The table below summarizes key performance metrics for representative probes from each class.
| Probe Class | Representative Structure | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (nm) | Quantum Yield (Φf) - OFF | Quantum Yield (Φf) - ON | Reference(s) |
| NBD-Based | NBD-ether conjugate | ~470 nm | ~540 nm | ~70 nm | Very Low | ~0.3 - 0.5 | [7][8][15] |
| Coumarin-Based | 7-(diethylamino)-3-(4-nitrophenyl) | ~420 nm | ~480 nm | ~60 nm | < 0.01 | ~0.6 - 0.8 | [3][16][17] |
| BODIPY-Based | p-nitrobenzyl-BODIPY | ~520 nm | ~540 nm | ~20 nm | ~0.03 | ~0.8 - 0.95 | [5][13] |
| NIR BODIPY | Cy5/Cy7 FRET-based | ~620 nm (donor) | ~780 nm (acceptor) | >150 nm | Low (FRET) | High (Donor Em.) | [18] |
Note: Values are approximate and can vary based on the specific molecular structure, solvent, and pH. The "ON" state refers to the probe after reduction by NTR.
Experimental Protocol: Imaging Hypoxia in Cultured Cells
This section provides a detailed, self-validating protocol for detecting NTR activity in cultured cancer cells under hypoxic conditions using a generic "turn-on" nitroaromatic fluorescent probe.
I. Materials and Reagents
-
Cell Line: HeLa, A549, or another cancer cell line known to upregulate NTR under hypoxia.[2][19]
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Nitroaromatic Probe: Stock solution (e.g., 1-10 mM in DMSO).
-
Hypoxia Chamber: A modular incubator chamber or a tri-gas incubator capable of maintaining 1% O₂.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
NADH: Stock solution (e.g., 100 mM in PBS, prepared fresh).
-
Recombinant NTR enzyme: (Optional, for positive control).
-
Fluorescence Microscope: Equipped with appropriate filter sets for the chosen probe.
II. Experimental Workflow
The workflow involves culturing cells, inducing hypoxia, loading the probe, and imaging the fluorescent signal.
Caption: Step-by-step workflow for cellular hypoxia imaging.
III. Step-by-Step Methodology
-
Cell Seeding: Seed HeLa or A549 cells onto glass-bottom confocal dishes or 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Induction of Hypoxia:
-
Hypoxic Group: Place the designated plates into a hypoxia chamber. Purge with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ and incubate at 37°C for 12-24 hours.
-
Normoxic (Control) Group: Keep the control plates in a standard incubator (21% O₂, 5% CO₂) for the same duration.
-
-
Probe Preparation: Prepare a working solution of the nitroaromatic probe (e.g., 10 µM) in serum-free cell culture medium.
-
Probe Loading:
-
Remove the plates from both the hypoxic and normoxic incubators.
-
Remove the old medium and wash the cells once with warm PBS.
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C. For the hypoxic group, this step should ideally be performed within the hypoxia chamber to maintain low oxygen levels.
-
-
Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging:
-
Immediately add fresh PBS or imaging buffer to the cells.
-
Acquire images using a fluorescence microscope. Use an excitation/emission filter set appropriate for the specific probe being used (refer to the table above).
-
Trustworthiness Check: A robust fluorescent signal should be observed predominantly in the cells from the hypoxic group, while the normoxic control cells should exhibit minimal fluorescence. This differential signal validates that the probe is responding specifically to the hypoxia-induced NTR activity.[2][20]
-
-
Data Analysis: Quantify the fluorescence intensity of multiple cells from both hypoxic and normoxic groups using image analysis software (e.g., ImageJ/Fiji). Compare the average fluorescence intensity between the two groups.
Conclusion and Future Outlook
Nitroaromatic fluorescent probes are powerful tools for visualizing cellular hypoxia through the detection of nitroreductase activity. The choice between NBD, Coumarin, and BODIPY-based scaffolds depends on the specific experimental requirements. NBD offers a small and versatile platform, Coumarins provide exceptional brightness, and BODIPY dyes deliver outstanding photostability and spectral tunability, especially in the near-infrared range, which is highly advantageous for in vivo studies.[][18]
The development of next-generation probes continues to focus on improving water solubility, enhancing reaction kinetics, and pushing emission wavelengths further into the NIR-II window for deeper tissue imaging. As our understanding of the tumor microenvironment grows, these chemical tools will undoubtedly play a pivotal role in advancing cancer diagnostics and therapeutic strategies.
References
- 1. PlumX [plu.mx]
- 2. Hypoxia imaging in cells and tumor tissues using a highly selective fluorescent nitroreductase probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive detection of nitric oxide by a BODIPY-based fluorescent probe in live cells: glutathione effects - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omlc.org [omlc.org]
- 17. omlc.org [omlc.org]
- 18. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hypoxia imaging in living cells, tissues and zebrafish with a nitroreductase-specific fluorescent probe - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Photostability of 6-Nitro-2,1-benzoxazole and Fluorescein
For researchers, scientists, and drug development professionals leveraging fluorescence, the selection of a dependable fluorescent probe is a critical decision that directly impacts data quality and experimental outcomes. Among the myriad of fluorophore characteristics, photostability—the molecule's intrinsic resistance to light-induced chemical destruction—stands as a paramount attribute. This is especially true for applications demanding long-term imaging or high-intensity illumination, such as time-lapse live-cell microscopy and single-molecule studies.[1][2]
This guide provides an in-depth, objective comparison of the photostability of two distinct classes of fluorophores: the nitroaromatic probe 6-Nitro-2,1-benzoxazole, a core component of the widely used NBD (Nitrobenzoxadiazole) dyes, and the classical xanthene dye, fluorescein. We will delve into the underlying photochemical mechanisms, present comparative data, and provide a validated experimental protocol for researchers to conduct their own assessments.
Understanding Photobleaching: An Irreversible Loss of Signal
Photobleaching, or fading, is the permanent, photon-induced destruction of a fluorophore.[3][4] This process occurs when a fluorophore, cycling through its excitation and emission states, enters a long-lived excited triplet state.[3][5] From this state, it can react with surrounding molecules, particularly molecular oxygen, leading to irreversible covalent bond modification and the loss of fluorescence.[3][5] The practical consequence is a diminishing signal over time, which can compromise the quantitative accuracy of measurements and limit the duration of observation.[2]
The Contenders: A Tale of Two Structures
Fluorescein: A member of the xanthene dye family, fluorescein (and its popular isothiocyanate derivative, FITC) has been a workhorse in fluorescence microscopy for decades due to its high quantum yield and biocompatibility.[6] However, its utility is often hampered by its notoriously poor photostability.[1][7] An average fluorescein molecule can emit only 30,000 to 40,000 photons before it is permanently bleached.[3][5]
This compound (NBD): This fluorophore belongs to the nitroaromatic class of compounds. NBD dyes are valued for their small size and sensitivity to the polarity of their local environment. While their quantum yields are generally lower than fluorescein's, their photophysical properties, including photostability, can be complex and context-dependent.[8][9] The electron-withdrawing nature of the nitro group makes the aromatic system resistant to oxidative degradation, which can contribute to its photostability.[10]
Mechanistic Differences in Photodegradation
The pathways to photodegradation differ significantly between these two fluorophores, which is key to understanding their performance.
-
Fluorescein's Achilles' Heel: The Triplet State and Oxygen: The primary mechanism for fluorescein photobleaching involves intersystem crossing from the excited singlet state to the excited triplet state.[11] In this prolonged triplet state, the dye molecule can react with ground-state molecular oxygen (³O₂).[3][11] This interaction produces highly reactive singlet oxygen (¹O₂), which then attacks the fluorescein molecule or other nearby biomolecules, causing permanent chemical damage.[3] This is known as a photodynamic, dye-to-oxygen (D-O) mechanism.[11]
-
NBD's Photochemistry: The photodegradation of nitroaromatic compounds is complex and can proceed through several pathways. The strong electron-withdrawing nitro group makes the molecule susceptible to reductive and oxidative processes.[10][12] Under illumination, NBD can undergo reactions initiated by hydroxy radicals or direct photolysis, leading to the breakdown of the aromatic ring system.[13][14][15] While also susceptible to oxygen-related degradation, the initial steps of degradation can differ substantially from the classic photodynamic mechanism that plagues fluorescein.
Quantitative Comparison of Photostability
Directly comparing photostability values across different studies can be challenging due to non-standardized experimental conditions like illumination intensity and local chemical environment.[1][16] However, the general consensus and available data consistently point to fluorescein's inferior photostability compared to many other dye classes.
| Fluorophore Family | Specific Dye | Relative Photostability | Key Observations |
| Xanthene | Fluorescein (FITC) | Low | Known for rapid photobleaching, limiting its use in long-term or high-intensity imaging.[1][7] |
| Nitroaromatic | NBD Derivatives | Moderate to Low | Photophysical properties are highly dependent on the local environment.[8][9] Often considered suboptimal for cellular experiments due to photobleaching tendencies, but can be more stable than fluorescein in certain contexts.[8] |
| Alexa Fluor Dyes | Alexa Fluor 488 | High | A sulfonated rhodamine derivative designed as a fluorescein substitute with significantly improved photostability.[1] |
Note: The relative photostability of NBD is presented cautiously. While often more stable than fluorescein, its performance can be variable. Researchers should always perform direct comparisons under their specific experimental conditions.
Experimental Protocol for Measuring Photostability
To provide a self-validating and trustworthy comparison, researchers should perform their own photobleaching experiments. This protocol outlines a standardized method using fluorescence microscopy.
Objective: To quantify and compare the rate of photobleaching of this compound and fluorescein-conjugated probes under continuous illumination.
Materials:
-
Fluorophore solutions (e.g., NBD-labeled lipid and FITC-labeled antibody) at a suitable working concentration.
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with appropriate filter sets for each dye, a digital camera, and stable illumination source (e.g., LED or arc lamp).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare a solution of each fluorophore at a concentration that provides a good signal-to-noise ratio without causing concentration-dependent artifacts like self-quenching.
-
Mount a small volume (e.g., 5-10 µL) of the solution onto a clean microscope slide and place a coverslip over it.
-
Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation during the experiment.[1]
-
-
Microscope Setup & Calibration:
-
Turn on the microscope's illumination source and allow it to stabilize for at least 30 minutes to ensure constant output.
-
Select the appropriate filter cube for the first fluorophore (e.g., a blue excitation filter for fluorescein/NBD).
-
Crucially, use the exact same objective, illumination intensity, and camera settings (gain, exposure time) for all samples being compared. [1] This is the most critical step for a fair comparison.
-
Define a region of interest (ROI) in the center of the field of view for analysis.[1]
-
-
Data Acquisition (Time-Lapse Imaging):
-
Focus on the sample.
-
Begin a time-lapse acquisition, capturing images at a consistent interval (e.g., every 5-20 seconds).[1]
-
Continue imaging under continuous illumination until the fluorescence intensity has decreased to less than 20% of its initial value.
-
Repeat the exact same procedure for the second fluorophore.
-
-
Data Analysis:
-
Open the time-lapse image series in an analysis program like ImageJ.
-
For each time point, measure the mean fluorescence intensity within the defined ROI.[1]
-
Measure the background intensity in a region with no fluorophore and subtract this value from your ROI measurements for each time point.[1]
-
Normalize the background-corrected intensity at each time point (Iₜ) to the initial intensity at time zero (I₀). The normalized intensity is calculated as Iₜ / I₀.[1]
-
Plot the normalized intensity versus time for each fluorophore.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[1] A longer t₁/₂ indicates greater photostability.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the photostability measurement protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photobleaching [evidentscientific.com]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
quantum yield comparison of 6-Nitro-2,1-benzoxazole and coumarin dyes
An In-Depth Comparative Guide to the Quantum Yield of 6-Nitro-2,1-benzoxazole and Coumarin Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that significantly impacts experimental sensitivity and reliability. A primary metric of a fluorophore's performance is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted light. This guide provides a detailed comparative analysis of two important classes of fluorophores: the environmentally sensitive this compound (a member of the nitrobenzofurazan family, commonly known as NBD) and the versatile, often highly fluorescent coumarin dyes.
This analysis moves beyond a simple cataloging of values to explore the structural and environmental factors that govern the quantum yield of these dyes. Understanding these principles is paramount for designing robust fluorescence-based assays, from high-content screening and cellular imaging to biophysical interaction studies.
The Central Role of Fluorescence Quantum Yield
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A dye with a quantum yield of 1.0 (or 100%) would be a perfect fluorophore, converting every absorbed photon into an emitted fluorescent photon. In reality, absorbed energy can also be lost through non-radiative pathways like internal conversion (heat) or intersystem crossing.[2] Therefore, the quantum yield is a direct measure of a dye's brightness and efficiency.
A high quantum yield is crucial for applications requiring high sensitivity, as it leads to a stronger signal over background noise. However, a low quantum yield is not always a disadvantage. For certain "turn-on" probes, a dye that is dark (low Φf) in one state and becomes bright (high Φf) upon binding to a target or entering a specific environment is highly desirable. This principle is central to the utility of the NBD scaffold.
The Coumarin Family: Bright and Tunable Fluorophores
Coumarins are a large class of fluorophores built upon a benzopyran-2-one core. While the parent coumarin molecule has almost no fluorescence, its structure is a versatile scaffold that can be readily modified to produce highly fluorescent derivatives.[3][4]
The photophysical properties of coumarins are heavily dictated by the electronic nature and position of substituents on the aromatic ring.[3][4] The introduction of electron-donating groups (EDGs), such as amino (-NH₂) or hydroxyl (-OH) groups at the 7-position, and electron-withdrawing groups (EWGs) at the 3- or 4-position creates a donor-π-acceptor (D–π–A) system.[3] This architecture facilitates an efficient intramolecular charge transfer (ICT) upon excitation, which is the basis for their strong fluorescence.[3] By carefully selecting these substituents, researchers can tune the emission wavelength and quantum yield across the blue-green spectrum.[4][]
Many coumarin derivatives exhibit high quantum yields, often exceeding 0.50 in various solvents, making them workhorse dyes for labeling, sensing, and laser applications.[6][7] For example, some derivatives can reach quantum yields as high as 0.83.[8][9]
This compound (NBD): The Environmental Sensor
This compound belongs to the 2,1,3-benzoxadiazole (benzofurazan) family, commonly referred to as NBD (7-nitro-2,1,3-benzoxadiazole) in biochemical literature. The defining feature of this scaffold is the potent electron-withdrawing nitro group. This group significantly influences the dye's photophysical behavior, making it exquisitely sensitive to the local environment.
Unlike coumarins, which are often designed to be constitutively bright, NBD derivatives are typically characterized by a low fluorescence quantum yield in polar, aqueous environments.[2] However, when transferred to a nonpolar, aprotic environment—such as the interior of a lipid membrane or a hydrophobic binding pocket of a protein—their quantum yield can increase dramatically. This "turn-on" fluorescence is a result of the nonpolar environment reducing non-radiative decay pathways. The photophysical properties of benzofurazan derivatives are strongly linked to the energy gap between their excited states (S₁ and S₂), which can be modulated by substituents and the solvent environment.[10][11]
This environmental sensitivity is the primary reason for their widespread use as probes for membrane fluidity, protein conformation, and hydrophobic interactions, rather than as simple bright labels.
Comparative Analysis: Performance and Properties
The choice between a coumarin and an NBD derivative is fundamentally a choice between a bright, general-purpose label and a sophisticated environmental sensor.
| Feature | Coumarin Dyes | This compound (NBD) |
| Core Structure | Benzopyran-2-one | 2,1,3-Benzoxadiazole (Benzofurazan) |
| Typical Quantum Yield (Φf) | High (often 0.40 - 0.90) in organic solvents.[7][8][9] | Low in polar solvents (<0.1), moderate to high in nonpolar solvents (up to 0.4).[2] |
| Key Structural Influence | Governed by electron-donating (e.g., -NH₂, -OH at C7) and electron-withdrawing groups (e.g., -CF₃, -CN at C3/C4) that create a strong ICT character.[3][4] | The strong electron-withdrawing nitro group dominates, making the dye highly sensitive to its environment.[12] |
| Environmental Sensitivity | Moderately sensitive to solvent polarity; some derivatives show pronounced solvatochromism.[6] | Highly sensitive to solvent polarity; fluorescence is significantly quenched in polar/protic solvents like water.[2] |
| Primary Applications | Bright labels for biomolecules, fluorescent standards, enzyme substrates, FRET pairs, laser dyes.[][13][14] | "Turn-on" probes for lipid membranes, reporting on hydrophobic binding events, sensing changes in local polarity.[2] |
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The relative method is the most common approach for determining the quantum yield of a fluorescent compound.[1] It involves comparing the fluorescence properties of the test sample to a well-characterized fluorescent standard with a known quantum yield.[15][16]
Principle
If a standard and a sample absorb light at the same excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields. The quantum yield of the unknown sample (Φₓ) is calculated using the following equation:[16]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard.
Materials and Instrumentation
-
Spectrofluorometer: Must be capable of producing corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
Fluorescence Standard: A compound with a well-documented quantum yield that absorbs and emits in a spectral region similar to the test sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.60) is a common standard for blue-emitting dyes.[2]
-
High-Purity Solvents: Spectroscopic grade.
Step-by-Step Methodology
-
Select a Standard: Choose a standard with spectral properties that overlap with the test compound. For a blue-emitting coumarin, Quinine Sulfate is an excellent choice.
-
Prepare Stock Solutions: Accurately prepare stock solutions of both the test compound and the standard in the desired solvent(s).
-
Prepare Dilutions: Create a series of 5-6 dilutions from each stock solution. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 AU in a 1 cm cuvette.[16][17] This is critical to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Use the pure solvent as a blank. Note the absorbance value at the chosen excitation wavelength for each solution.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the corrected fluorescence emission spectrum for each dilution of the test compound and the standard.
-
Ensure all instrument settings (e.g., excitation/emission slit widths) remain identical for all measurements.[16]
-
-
Data Analysis:
-
Integrate the area under each corrected fluorescence emission curve.
-
For both the standard and the test compound, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).
-
Perform a linear regression on each data set to obtain the slope (Gradient). The plot should be linear, confirming the absence of inner filter effects.
-
-
Calculate Quantum Yield: Use the gradients (Gradₓ and Gradₛₜ), the known quantum yield of the standard (Φₛₜ), and the refractive indices of the solvents (ηₓ and ηₛₜ) in the equation above to calculate the quantum yield of the test sample (Φₓ).
Experimental Workflow Diagram
Caption: Workflow for relative quantum yield determination.
Factors Governing Quantum Yield
The quantum yield of a fluorophore is not an immutable constant but is influenced by a complex interplay of structural and environmental factors.[18][19]
Structural Factors
-
Rigidity: Molecules with rigid, planar structures tend to have higher quantum yields.[20][21] Flexibility in the molecular structure, such as free rotation around single bonds, provides a pathway for non-radiative energy loss, thus quenching fluorescence.[6][19] This is why "rigidized" coumarins often exhibit superior brightness.[6]
-
Substituents: As discussed, EDGs like -NH₂ and -OH generally increase fluorescence, while heavy atoms (e.g., bromine, iodine) or EWGs like -NO₂ can decrease or completely quench fluorescence through intersystem crossing or other quenching mechanisms.[12]
Environmental Factors
-
Solvent Polarity: The polarity of the solvent can stabilize or destabilize the excited state, altering the balance between radiative and non-radiative decay.[6] For dyes with a large change in dipole moment upon excitation (like many coumarins and NBD), polar solvents can lead to significant spectral shifts and changes in quantum yield.[2][6]
-
Temperature & Viscosity: Increasing temperature generally decreases quantum yield by increasing the frequency of collisions with solvent molecules, which promotes energy loss as heat.[20][21] Conversely, increasing solvent viscosity can restrict molecular motion and lead to a higher quantum yield.
-
pH: For dyes with acidic or basic functional groups, pH can alter the protonation state, dramatically changing the electronic structure and, consequently, the absorption and emission properties.[8][12]
Caption: Key factors influencing fluorescence quantum yield.
Conclusion
The selection of a fluorescent dye requires a nuanced understanding of its photophysical properties beyond a single quantum yield value. Coumarin derivatives stand out as a class of exceptionally bright and photostable fluorophores whose properties can be fine-tuned through synthetic chemistry, making them ideal for applications demanding strong, reliable signals. In contrast, this compound (NBD) and its relatives derive their utility from what might initially seem a weakness: a low and environmentally sensitive quantum yield. This sensitivity transforms them into powerful probes capable of reporting on the subtle polarity changes that define biological microenvironments. For the researcher, the choice is clear: use a coumarin for seeing what is there, and use NBD for understanding where it is and the nature of its surroundings.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. omlc.org [omlc.org]
- 8. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 13. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. chem.uci.edu [chem.uci.edu]
- 17. iss.com [iss.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. homework.study.com [homework.study.com]
- 21. m.youtube.com [m.youtube.com]
A Technical Guide to the Selectivity of Nitro-Benzoxazoles for Cysteine over Homocysteine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biochemistry, the ability to distinguish between structurally similar biomolecules is paramount. Cysteine (Cys) and homocysteine (Hcy), two crucial biothiols, differ by only a single methylene group, yet this subtle variation has profound implications for their roles in health and disease.[1] The development of chemical probes that can selectively detect cysteine in the presence of the less abundant but structurally similar homocysteine is a significant challenge in chemical biology. This guide provides an in-depth comparison of the reactivity of nitro-benzoxazole-based probes, with a focus on the principles governing their selectivity for cysteine over homocysteine.
While direct comparative experimental data for 6-Nitro-2,1-benzoxazole is not extensively available in the public domain, we can infer its likely mechanism and selectivity based on the well-documented behavior of structurally related and extensively studied nitroaromatic probes, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).[2] This guide will, therefore, use the established principles of thiol reactivity with such probes to provide a comprehensive analysis of the expected selectivity for a reactive this compound derivative.
The Chemical Basis of Selectivity: A Tale of Two Rings
The selective detection of cysteine over homocysteine by many aromatic thiol-reactive probes is not due to a difference in the initial nucleophilic attack by the thiol group, which is common to both amino acids. Instead, selectivity is typically achieved through a subsequent intramolecular rearrangement reaction that is kinetically favored for the cysteine adduct.[3]
The core of this selectivity lies in the formation of a cyclic intermediate. The reaction of a suitable benzoxazole probe with cysteine or homocysteine proceeds via a two-step mechanism:
-
Nucleophilic Aromatic Substitution (SNAr): The thiolate anion of both cysteine and homocysteine attacks the electron-deficient aromatic ring of the nitro-benzoxazole probe, displacing a leaving group (e.g., a halide). This initial reaction forms a thioether conjugate and is generally not highly selective.
-
Intramolecular Cyclization/Rearrangement: The amino group of the bound cysteine or homocysteine then acts as an internal nucleophile, attacking the newly formed thioether linkage or another electrophilic site on the probe. This intramolecular cyclization is the selectivity-determining step.
The key difference is the size of the ring formed during this intramolecular step:
-
Cysteine: The three-carbon backbone of cysteine leads to the formation of a thermodynamically stable and kinetically favored five-membered ring .
-
Homocysteine: The four-carbon backbone of homocysteine would lead to the formation of a less stable and kinetically slower-forming six-membered ring .
This difference in the rate of intramolecular cyclization is the primary determinant of the probe's selectivity for cysteine.
Visualizing the Selectivity Mechanism
The following diagram illustrates the proposed reaction pathway for a hypothetical reactive this compound derivative with cysteine and homocysteine, highlighting the formation of the different cyclic intermediates that underpin the selectivity.
Caption: Proposed reaction mechanism illustrating the selective detection of Cysteine over Homocysteine.
Comparative Performance Metrics
The table below summarizes the expected performance characteristics of a reactive this compound probe in differentiating cysteine from homocysteine, based on analogous well-characterized probes.
| Parameter | Cysteine | Homocysteine | Rationale for Difference |
| Reaction Rate (kobs) | Fast | Slow | The formation of the five-membered ring intermediate with cysteine is kinetically more favorable than the six-membered ring with homocysteine.[3] |
| Fluorescence Response | Significant increase | Minimal to moderate increase | The rapid and efficient formation of the fluorescent amino-product from the cysteine adduct leads to a more pronounced signal change. |
| Limit of Detection (LOD) | Low (nM to low µM range) | Higher than Cysteine | The stronger signal response for cysteine allows for its detection at lower concentrations. |
| Selectivity Ratio (Cys/Hcy) | High (>10-fold) | - | The kinetic preference for the cysteine reaction results in a significantly higher response for cysteine compared to homocysteine under identical conditions. |
Experimental Protocols
The following protocols are generalized methodologies for evaluating the selectivity of a thiol-reactive fluorescent probe like a reactive this compound derivative.
Protocol 1: Determination of Reaction Kinetics
This experiment measures the rate of reaction of the probe with cysteine and homocysteine.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO).
-
Prepare stock solutions of L-cysteine and L-homocysteine (e.g., 10 mM in a suitable buffer, pH 7.4). Prepare fresh daily.
-
-
Kinetic Assay:
-
In a fluorescence microplate reader, add buffer to a final volume of 200 µL.
-
Add the probe to a final concentration of 10 µM.
-
Initiate the reaction by adding cysteine or homocysteine to a final concentration of 100 µM.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over time (e.g., every 30 seconds for 30 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (kobs).
-
Compare the kobs values for cysteine and homocysteine.
-
Protocol 2: Assessment of Selectivity
This experiment evaluates the probe's response to different biothiols and other amino acids.
-
Reagent Preparation:
-
Prepare stock solutions of the probe, cysteine, homocysteine, glutathione, and other relevant amino acids as described in Protocol 1.
-
-
Selectivity Assay:
-
In separate wells of a microplate, add the probe (10 µM final concentration) to buffer.
-
To each well, add a different analyte (cysteine, homocysteine, glutathione, etc.) at a significantly higher concentration (e.g., 100 µM or 1 mM).
-
Incubate for a fixed period (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the end-point fluorescence intensity for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity for each analyte.
-
Calculate the fluorescence enhancement ratio for each analyte relative to the probe alone.
-
Determine the selectivity ratio of cysteine over homocysteine and other analytes.
-
Experimental Workflow Visualization
Caption: General experimental workflow for comparing Cysteine and Homocysteine selectivity.
Concluding Remarks
The selective detection of cysteine over homocysteine is a critical capability in the study of redox biology and the diagnosis of diseases associated with aberrant thiol metabolism. While specific data for this compound remains to be fully elucidated, the principles of intramolecular cyclization kinetics provide a robust framework for understanding and predicting the selectivity of related nitroaromatic probes. The faster formation of a five-membered ring by the cysteine adduct compared to the six-membered ring from the homocysteine adduct is the cornerstone of this differentiation. The experimental protocols outlined in this guide provide a clear path for researchers to validate the selectivity of novel probes and to further our understanding of the nuanced reactivity of these vital biothiols.
References
- 1. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Fluorescence Detection of Cysteine over Homocysteine and Glutathione Based on a Cysteine-Triggered Dual Michael Addition/Retro-aza-aldol Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Unveiling the Superior Performance of 6-Nitro-2,1-benzoxazole (NBD-F) for Amine Labeling Over Dansyl Chloride
For researchers, scientists, and drug development professionals, the precise and sensitive detection of amine-containing molecules is a frequent analytical challenge. Pre-column derivatization with fluorescent labels is a cornerstone technique to enhance the detectability of amino acids, peptides, biogenic amines, and pharmaceuticals that lack a native chromophore. For decades, dansyl chloride (Dns-Cl) has been a workhorse in this field. However, modern analytical demands for higher throughput, milder reaction conditions, and compatibility with common instrumentation have highlighted the significant advantages of newer reagents.
This guide provides an in-depth, evidence-based comparison between the classic reagent, dansyl chloride, and the superior fluorogenic agent, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). We will explore the underlying chemical principles, compare their performance based on experimental data, and provide validated protocols to demonstrate why NBD-F is often the optimal choice for contemporary amine analysis.
The Core Principle: Nucleophilic Aromatic Substitution
Both dansyl chloride and NBD-F label amines through a well-understood mechanism: nucleophilic aromatic substitution. In this reaction, the non-protonated, nucleophilic amino group of the target molecule attacks the electron-deficient aromatic ring of the labeling reagent. This attack leads to the displacement of a halide leaving group (chloride for dansyl chloride, fluoride for NBD-F) and the formation of a stable, intensely fluorescent covalent bond.[1][2][3]
While the fundamental mechanism is similar, the specific properties of the reagents—particularly the leaving group and the ring structure—result in dramatically different performance profiles in the laboratory.
Head-to-Head Comparison: NBD-F vs. Dansyl Chloride
The practical advantages of NBD-F become clear when we dissect the key parameters that define a successful derivatization experiment: reaction kinetics, required conditions, and the spectral properties of the final product.
Reaction Kinetics: The Decisive Advantage of a Better Leaving Group
The single most significant kinetic advantage of NBD-F stems from its fluoride leaving group. Fluoride is a much more effective leaving group than chloride in this specific nucleophilic aromatic substitution context. This superior reactivity translates directly into dramatically faster reaction times.
Experimental data shows that the reaction of NBD-F with amino acids like glycine can be up to 500 times faster than the equivalent reaction with NBD-Cl, a structurally similar compound.[4][5] This immense difference in reactivity means that derivatization with NBD-F can often be completed in minutes, whereas dansyl chloride reactions typically require incubations of one to two hours.[1][6] This rapid labeling is a profound advantage for high-throughput screening and time-sensitive analyses.
Reaction Conditions: Preserving Sample Integrity with Milder pH
Maintaining the structural integrity of biological samples, especially proteins and peptides, is paramount. The harsh reaction conditions required by dansyl chloride often compromise this integrity.
-
Dansyl Chloride: Labeling with dansyl chloride is optimally performed under strongly alkaline conditions, typically between pH 9.5 and 11.0 .[1][7][8] Such high pH levels can denature proteins, alter conformations, and potentially induce unwanted side reactions, thereby corrupting the very sample you wish to analyze.
-
NBD-F: In stark contrast, NBD-F reacts efficiently under much milder, slightly alkaline conditions, often in a pH 8.0 borate buffer .[4][9] This gentler environment is far more compatible with the native structure of biomolecules, ensuring that the labeling process does not introduce analytical artifacts.
Furthermore, NBD-F reactions can be rapidly driven to completion with moderate heat (e.g., 60°C for 1-7 minutes), while dansyl chloride often requires prolonged incubation at elevated temperatures (e.g., 37°C for 1-2 hours) to achieve sufficient yield.[1][6]
Spectral Properties: Compatibility with Modern Instrumentation
A key practical advantage of NBD-F lies in the spectral properties of its fluorescent adducts.
-
Dansyl-Amine Adducts: These conjugates are excited by UV light (approx. 330-350 nm) and emit in the blue-green region (approx. 500-550 nm).[1][10] Excitation in the UV range is problematic as it often overlaps with the natural autofluorescence of biological matrices, leading to high background noise and reduced sensitivity.
-
NBD-Amine Adducts: These derivatives are excited by blue light in the visible spectrum (approx. 470-480 nm) and emit in the green-yellow region (approx. 530-550 nm).[9][11] This is a crucial advantage because the excitation wavelength is perfectly aligned with the common 488 nm argon-ion laser line used in a vast array of modern analytical instruments, including HPLC fluorescence detectors, capillary electrophoresis systems, and confocal microscopes.[12] This compatibility simplifies experimental setup and significantly improves the signal-to-noise ratio.
Fluorogenic Nature and Stability
Both reagents are fluorogenic, meaning they are essentially non-fluorescent until they react with an amine.[2][11][13] This property is highly desirable as it minimizes background signal from unreacted reagent.
However, the stability of the reagents themselves differs. Dansyl chloride is known to be unstable in aqueous solutions, where it can hydrolyze to the non-reactive dansyl acid, reducing the effective concentration of the labeling reagent.[7] It is also notoriously unstable in dimethyl sulfoxide (DMSO), a common laboratory solvent.[10][13] NBD-F, while also requiring careful handling, generally exhibits better stability under its milder reaction conditions.[14] Both reagents form highly stable sulfonamide (dansyl) or amine (NBD) adducts post-reaction.[1][2]
Quantitative Data Summary
The following table provides a clear, at-a-glance comparison of the key performance metrics for NBD-F and Dansyl Chloride.
| Feature | 6-Nitro-2,1-benzoxazole (NBD-F) | Dansyl Chloride (Dns-Cl) | Advantage |
| Reactivity | Very High; reaction can be 500x faster than NBD-Cl.[4][5] | Moderate to High.[1] | NBD-F |
| Typical Reaction Time | 1-10 minutes.[4][6] | 60-120 minutes.[1][15] | NBD-F |
| Optimal pH | 8.0 - 9.0 (Mildly Alkaline).[4][9] | 9.5 - 11.0 (Strongly Alkaline).[7][8] | NBD-F |
| Typical Temperature | 50-60°C.[6][16] | Room Temperature to 37°C.[1] | NBD-F (Speed) |
| Excitation Max (Adduct) | ~470 nm (Visible, Blue).[11] | ~330 nm (UV).[1] | NBD-F |
| Emission Max (Adduct) | ~530 nm (Visible, Green).[11] | ~510 nm (Visible, Blue-Green).[1] | Comparable |
| Instrumentation | Compatible with 488 nm lasers.[12] | Requires UV light source. | NBD-F |
| Reagent Stability | More stable under its reaction conditions.[14] | Prone to hydrolysis in aqueous solutions.[7] | NBD-F |
| Sample Integrity | Excellent; mild conditions preserve biomolecules. | Potential for denaturation at high pH.[7] | NBD-F |
Experimental Workflows and Protocols
To illustrate the practical differences, we provide validated, step-by-step protocols for labeling a generic amine-containing analyte.
Workflow Visualization
The following diagrams illustrate the streamlined workflow of NBD-F compared to the more cumbersome process for dansyl chloride.
Protocol 1: Amine Derivatization with NBD-F
This protocol is adapted for general amino acid analysis.[6]
-
Reagent Preparation:
-
Borate Buffer: Prepare a 200 mM borate buffer and adjust the pH to 8.0. The use of a borate buffer provides stable pH control in the optimal range for the NBD-F reaction.
-
NBD-F Solution: Accurately weigh and dissolve NBD-F in anhydrous acetonitrile to a final concentration of 10 mM. This solution should be protected from light and can be stored at -20°C.[6] The organic solvent ensures the stability and solubility of the reagent.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, combine 100 µL of your amine-containing sample (or standard) with 175 µL of the borate buffer.
-
Add 200 µL of acetonitrile. This helps to ensure all components remain in solution.
-
Initiate the reaction by adding 25 µL of the 10 mM NBD-F working solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction in a water bath or heating block at 60°C for 7 minutes, ensuring the tubes are protected from light.[6] The heat accelerates the already rapid reaction to completion.
-
-
Reaction Termination and Analysis:
-
Immediately cool the reaction mixture on ice to stop the reaction.
-
The sample is now ready for direct injection into an HPLC or CE system equipped with a fluorescence detector (Excitation: 470 nm, Emission: 530 nm).
-
Protocol 2: Amine Derivatization with Dansyl Chloride
This protocol is a standard method for peptide or amino acid labeling.[1][15]
-
Reagent Preparation:
-
Carbonate-Bicarbonate Buffer: Prepare a 100 mM sodium carbonate-bicarbonate buffer and adjust the pH to 9.8.[15] The high pH is required to deprotonate the primary amine, making it sufficiently nucleophilic to attack the sulfonyl chloride.
-
Dansyl Chloride Solution: Dissolve dansyl chloride in anhydrous acetone or acetonitrile to a concentration of 5-10 mg/mL. This solution must be prepared fresh, as the reagent is susceptible to hydrolysis.[1]
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, dissolve your sample (approx. 1-10 nmol) in 100 µL of the carbonate-bicarbonate buffer.
-
Add 100 µL of the freshly prepared dansyl chloride solution.
-
Incubate the mixture at 37°C for 1-2 hours in the dark.[1] The prolonged incubation is necessary due to the slower reaction kinetics compared to NBD-F.
-
-
Sample Cleanup and Analysis:
-
After incubation, evaporate the organic solvent (acetone/acetonitrile) under a stream of nitrogen.
-
(Optional but recommended) Add a quenching agent like ammonium hydroxide to react with any excess dansyl chloride.[17]
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for your HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injecting into an HPLC system (Excitation: ~340 nm, Emission: ~510 nm).
-
Conclusion and Authoritative Recommendation
While dansyl chloride has a long and storied history in analytical chemistry, the experimental evidence and practical advantages overwhelmingly favor This compound (NBD-F) for modern amine labeling applications.
The core advantages of NBD-F are undeniable:
-
Superior Speed: Dramatically faster reaction kinetics shorten experimental time from hours to minutes.
-
Milder Conditions: The ability to work at a lower pH (around 8.0) is crucial for preserving the integrity of sensitive biological samples.
-
Instrument Compatibility: Its excitation wavelength in the visible spectrum (~470 nm) aligns perfectly with common 488 nm laser lines, reducing background autofluorescence and improving sensitivity on a wide range of standard laboratory equipment.[12]
For researchers in drug development, proteomics, and clinical diagnostics who require high-throughput, sensitive, and reliable quantification of amine-containing compounds, NBD-F is the technically superior and more efficient choice. It provides a robust and self-validating system that delivers high-quality data while protecting the integrity of the sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. NBD-F [4-Fluoro-7-nitrobenzofurazan] *CAS 29270-56-2* | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]
- 8. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 11. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 12. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of 6-Nitro-2,1-benzoxazole with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The High Electrophilicity of Nitro-Activated Benzoxazoles
The 2,1-benzoxazole (benzofurazan) scaffold, particularly when substituted with electron-withdrawing groups like the nitro moiety, represents a class of highly electrophilic compounds. The nitro group, especially at the 6-position, significantly activates the benzoxazole ring system towards nucleophilic attack. This pronounced electrophilicity is the basis for their utility as fluorescent labeling reagents for biomolecules and as pharmacophores in various drug candidates. However, this high reactivity also necessitates a thorough understanding of their cross-reactivity with various biological nucleophiles to predict potential off-target effects and to design molecules with desired selectivity.
This guide will focus on the reactivity of 6-Nitro-2,1-benzoxazole and its close analogs, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4,6-dinitrobenzofuroxan (DNBF), with key nucleophiles including amines and thiols. The insights provided are crucial for applications in chemical biology, drug design, and diagnostics.
The Mechanism of Activation: Nucleophilic Aromatic Substitution (SNAr)
The reactions of this compound and related compounds with nucleophiles predominantly proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of the electron-withdrawing nitro group is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1] This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.[2] The general mechanism involves two main steps:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient aromatic ring at a carbon atom, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of a leaving group. In the case of substituted benzoxazoles, this is often a halide or another suitable group. For unsubstituted nitrobenzoxazoles, the reaction can still proceed if the nucleophile is strong enough and subsequent reaction steps can occur.
The position of the nitro group is a key determinant of reactivity. When located at the ortho or para position relative to the site of nucleophilic attack, the nitro group can effectively delocalize the negative charge of the Meisenheimer complex through resonance, thus greatly enhancing the reaction rate.[3][4]
Comparative Reactivity with Nucleophiles
Direct kinetic data for the cross-reactivity of this compound with a wide array of nucleophiles is not extensively available in the public domain. Therefore, this section will draw comparisons based on well-studied, structurally similar compounds like 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4,6-dinitrobenzofuroxan (DNBF). These compounds share the nitro-activated benzofurazan core and serve as excellent models for understanding the reactivity of this compound.
Reactivity with Amines
Nitro-activated benzoxazoles react readily with primary and secondary amines. The rate of reaction is influenced by the basicity and steric hindrance of the amine.
| Electrophile | Nucleophile (Amine) | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 4,6-Dichloro-5-nitrobenzofuroxan | Piperidine | Toluene | 1.8 x 10² | [5] |
| 4,6-Dichloro-5-nitrobenzofuroxan | Morpholine | Toluene | 1.0 x 10¹ | [5] |
| 4,6-Dichloro-5-nitrobenzofuroxan | Aniline | Toluene | 4.3 x 10⁻³ | [5] |
| 4,6-Dinitrobenzofuroxan | 2-Aminopyrimidine | Acetonitrile | 1.3 x 10⁻¹ | [6] |
| 4,6-Dinitrobenzofuroxan | 2-Aminothiazole | Acetonitrile | 3.9 x 10⁻² | [6] |
Table 1: Comparative second-order rate constants for the reaction of nitro-activated benzofuroxans with various amines.
As illustrated in Table 1, the reactivity with amines spans several orders of magnitude. Generally, aliphatic amines are more nucleophilic and react faster than aromatic amines. The higher reactivity of piperidine compared to morpholine can be attributed to its greater basicity.
Reactivity with Thiols
Thiols, particularly the thiol group of cysteine in proteins, are potent nucleophiles that react rapidly with nitro-activated benzoxazoles. This reaction is the basis for many fluorescent labeling applications in proteomics.
The reaction of 4-chloro-7-nitrobenzofurazan (NBD-Cl) with thiols has been studied, and it is known to form a fluorescent 4-thio derivative.[7][8] However, the kinetics can be complex, with the formation of multiple products, especially at higher pH and with an excess of the thiol compound.[7][9] This highlights the importance of carefully controlling reaction conditions when targeting specific thiol modifications.
Inferred Reactivity of this compound
Based on the data from its analogs, the following reactivity profile for this compound can be inferred:
-
High Reactivity: The presence of the 6-nitro group will render the benzoxazole ring highly electrophilic.
-
Selectivity for Soft Nucleophiles: It is expected to react readily with soft nucleophiles like thiols.
-
Amine Reactivity: Reactions with primary and secondary amines are also expected to be favorable, with rates depending on the amine's nucleophilicity and steric profile.
-
Hydroxide/Alkoxide Reactivity: While less commonly studied in a biological context, reaction with harder nucleophiles like hydroxide or alkoxides is also possible, potentially leading to ring-opening or substitution products.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity of this compound, a robust and reproducible protocol is essential. Spectrophotometric methods are well-suited for this purpose as the reaction products of nitro-activated heterocycles with nucleophiles often exhibit distinct UV-Vis absorption spectra compared to the starting materials.
General Protocol for Kinetic Measurements by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the second-order rate constant for the reaction of an electrophile like this compound with a nucleophile.
Materials:
-
This compound (or analog) stock solution in a suitable solvent (e.g., DMSO, acetonitrile).
-
Nucleophile stock solutions (e.g., N-acetyl-L-cysteine, various amines) in the desired reaction buffer.
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
UV-Vis spectrophotometer with temperature control.
-
Quartz cuvettes.
Procedure:
-
Wavelength Scan: Record the UV-Vis spectra of the electrophile and the expected product (if available) to identify a wavelength where the change in absorbance upon reaction is maximal.
-
Pseudo-First-Order Conditions: To simplify the kinetics, the reaction is carried out under pseudo-first-order conditions by using a large excess of the nucleophile (at least 10-fold).
-
Reaction Initiation: Equilibrate the cuvette containing the nucleophile solution in the reaction buffer to the desired temperature in the spectrophotometer. Initiate the reaction by adding a small volume of the electrophile stock solution and mix quickly.
-
Data Acquisition: Monitor the change in absorbance at the predetermined wavelength over time.
-
Data Analysis: Fit the absorbance versus time data to a single exponential equation to obtain the observed rate constant (kobs).
-
Determination of the Second-Order Rate Constant (k₂): Repeat the experiment with varying concentrations of the nucleophile. Plot kobs versus the nucleophile concentration. The slope of the resulting linear plot will be the second-order rate constant (k₂).
Diagrammatic Representation of the Experimental Workflow
Caption: Experimental workflow for determining second-order rate constants.
Mechanistic Insights and Structural Relationships
The reactivity of these compounds is a direct consequence of their electronic structure. The fusion of the oxadiazole ring to the benzene ring, combined with the powerful electron-withdrawing nitro group, creates a highly electron-deficient aromatic system.
Reaction Mechanism Diagram
Caption: SNAr mechanism for nucleophilic substitution.
The stability of the Meisenheimer complex is paramount. The more effectively the negative charge can be delocalized, the lower the energy of this intermediate and the faster the reaction. This is why electron-withdrawing groups at positions that can participate in resonance with the anionic center have such a profound activating effect.
Conclusion and Future Directions
The cross-reactivity of this compound and its analogs is a critical consideration in their application as biological probes and therapeutic agents. While a comprehensive experimental dataset for this compound itself remains to be fully elucidated, the reactivity patterns of structurally similar compounds provide a strong predictive framework. The high electrophilicity of these scaffolds necessitates careful consideration of their potential for off-target reactions with biological nucleophiles, particularly thiols and amines.
Future research should focus on generating quantitative kinetic data for the reaction of this compound with a diverse panel of nucleophiles to build a more complete reactivity profile. Such studies will be invaluable for the rational design of more selective and effective molecules for a wide range of applications in research and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. doubtnut.com [doubtnut.com]
- 3. gauthmath.com [gauthmath.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Thiol Detection, Featuring 6-Nitro-2,1-benzoxazole
Abstract: The nuanced roles of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), in maintaining cellular redox balance and their implications in various disease states have necessitated the development of sophisticated detection methodologies. This guide provides a comprehensive comparison of fluorescent probes for thiol detection, with a particular focus on the utility of 6-Nitro-2,1-benzoxazole. We will explore the mechanistic underpinnings, evaluate performance metrics, and present practical applications of diverse probes to equip researchers in making informed decisions for their specific experimental contexts. This document is tailored for researchers, scientists, and professionals in drug development who are leveraging fluorescent technologies for thiol analysis.
Introduction: The Significance of Thiols and the Imperative for Precise Detection
Thiols, characterized by the presence of a sulfhydryl (-SH) group, are pivotal to a multitude of physiological functions. In biological systems, key thiols including cysteine, homocysteine, and glutathione are integral to antioxidant defense mechanisms, detoxification pathways, and the modulation of protein structure and function. Deviations from homeostatic thiol concentrations are established biomarkers for a spectrum of pathologies, including cancer, neurodegenerative diseases, and cardiovascular conditions.
Consequently, the development of sensitive and selective methods for thiol quantification is a cornerstone of biomedical research. Among the array of analytical techniques, fluorescence-based detection has emerged as a preferred method due to its high sensitivity, operational simplicity, and amenability to real-time imaging within living systems. Fluorescent thiol probes are ingeniously designed molecules that undergo a specific chemical transformation upon reaction with a sulfhydryl group, resulting in a discernible change in their fluorescence output, such as an enhancement of intensity ("turn-on" response) or a spectral shift.
This guide will systematically compare various classes of fluorescent probes for thiol detection, with a detailed examination of the unique attributes of probes based on the this compound scaffold.
Foundational Mechanisms of Thiol-Responsive Fluorescent Probes
The efficacy of fluorescent probes for thiols is rooted in a variety of chemical reactions that exhibit high selectivity for the sulfhydryl moiety. A thorough understanding of these reaction mechanisms is critical for appropriate probe selection and accurate data interpretation.
Nucleophilic Addition and Substitution Reactions
A predominant strategy leverages the potent nucleophilicity of the thiolate anion (RS⁻). Key reaction types include:
-
Michael Addition: Thiolates readily undergo conjugate addition to electron-deficient alkenes, such as those present in maleimides and acrylates. This reaction serves as a robust method for covalently labeling thiols with a fluorophore.
-
Nucleophilic Aromatic Substitution (SNA_r): This mechanism is central to the function of probes like this compound. The electron-deficient aromatic system of the benzoxazole is highly susceptible to nucleophilic attack by thiolates, culminating in the formation of a fluorescent product.
Thiol-Mediated Cleavage Reactions
In this design paradigm, the probe contains a fluorophore that is quenched or non-fluorescent due to the presence of a specific functional group. The reaction with a thiol cleaves this group, liberating the fluorophore and thereby "turning on" the fluorescence. A classic example involves the thiol-induced cleavage of dinitrophenyl (DNP) ethers to release a highly fluorescent species like coumarin or fluorescein.
Reduction-Based Sensing
Certain probes are engineered to respond to the reducing potential of thiols. For instance, disulfide bonds within a probe molecule can be cleaved by thiols, leading to a conformational change that alters the fluorescence properties of the probe.
A Comparative Analysis of Fluorescent Probes for Thiol Detection
An ideal fluorescent probe for thiol detection should possess a suite of desirable characteristics, including high sensitivity and selectivity, rapid reaction kinetics, and robust photophysical properties such as a high quantum yield and a large Stokes shift. The following table provides a comparative overview of several widely used classes of thiol probes.
| Probe Class | Representative Fluorophore | Reaction Mechanism | Key Advantages | Key Disadvantages |
| Maleimides | Fluorescein, Rhodamine | Michael Addition | High reactivity, broad commercial availability | Potential for cross-reactivity with other nucleophiles, susceptible to hydrolysis |
| Acrylates | Coumarin, NBD | Michael Addition | Generally good selectivity for thiols | Slower reaction kinetics relative to maleimides |
| DNP Ethers | Coumarin, Fluorescein | Cleavage | "Turn-on" fluorescence response, good selectivity | Can exhibit pH sensitivity |
| Disulfide-based | Various | Reduction | Reversible, enabling the study of redox dynamics | Can have slower reaction times, potential for disulfide exchange with endogenous thiols |
| This compound | Benzoxazole adduct | Nucleophilic Aromatic Substitution | "Turn-on" response, excellent selectivity, forms highly fluorescent products upon reaction with thiols | Less commercially prevalent compared to other classes |
Table 1: A comparative summary of different classes of fluorescent probes for thiol detection.
A Deep Dive into this compound Probes
The this compound scaffold, also known as 7-nitrobenz-2-oxa-1,3-diazole or NBD, has garnered significant interest as a versatile platform for thiol detection. The potent electron-withdrawing nature of the nitro group renders the C4 position of the benzoxazole ring exceptionally electrophilic and thus highly reactive towards nucleophilic attack by thiols. This reaction culminates in the formation of a stable, highly fluorescent adduct, providing a robust "turn-on" fluorescence signal.
Figure 1: Reaction mechanism of this compound with a thiol.
Merits of this compound Probes
-
Exceptional Selectivity: The distinct electronic properties of the benzoxazole ring confer outstanding selectivity for thiols over other biologically abundant nucleophiles.
-
"Turn-On" Fluorescence: The reaction with thiols elicits a substantial increase in fluorescence intensity, leading to an excellent signal-to-noise ratio.
-
Advantageous Photophysical Properties: The resultant fluorescent adducts typically display large Stokes shifts and high quantum yields, which are beneficial for imaging applications.
-
Tunable Reactivity: The reactivity and spectral properties of the probe can be fine-tuned through synthetic modification of the benzoxazole core.
Experimental Protocols
A Generalized Protocol for Thiol Quantification Using a Fluorescent Probe
The following protocol outlines a general procedure for the detection of thiols in solution using a fluorescent probe. It is important to note that specific parameters, such as probe concentration, incubation time, and temperature, should be optimized for each unique probe and experimental setup.
Figure 2: A general experimental workflow for the detection of thiols using a fluorescent probe.
Materials:
-
Fluorescent probe stock solution (e.g., 1-10 mM in DMSO or another appropriate solvent)
-
Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Thiol standard solution (e.g., cysteine, glutathione)
-
Sample with an unknown concentration of thiols
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the chosen buffer to the final desired concentration (typically in the low micromolar range).
-
Prepare a series of thiol standards with known concentrations in the same buffer.
-
Add the probe working solution to the thiol standards and the unknown sample.
-
Incubate the mixture for a predetermined duration (based on the reaction kinetics of the specific probe) at a controlled temperature (e.g., 37 °C).
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the probe.
-
Construct a calibration curve by plotting the fluorescence intensity of the standards against their corresponding concentrations.
-
Determine the thiol concentration in the unknown sample by interpolating its fluorescence intensity value on the generated calibration curve.
Concluding Remarks and Future Outlook
The development of fluorescent probes for thiol detection is a dynamic and continually advancing field, driven by the pursuit of probes with enhanced sensitivity, selectivity, and photostability. While established probes such as maleimides and acrylates continue to be valuable research tools, emerging scaffolds like this compound present compelling advantages, particularly with respect to their selectivity and "turn-on" signaling mechanism. The selection of the most suitable probe is intrinsically linked to the specific experimental question, and a comprehensive understanding of the probe's reaction mechanism and performance characteristics is paramount for generating reliable and meaningful data. Future innovations in this area are anticipated to focus on the creation of probes with the ability to discriminate between different biological thiols (e.g., Cys vs. Hcy vs. GSH) and probes that can be targeted to specific subcellular locales.
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 6-Nitro-2,1-benzoxazole
Core Directive: Hazard Profile and Principle of Containment
6-Nitro-2,1-benzoxazole, as a nitro-aromatic heterocyclic compound, must be presumed hazardous. The presence of the nitro group significantly influences its chemical reactivity and toxicological profile.[1][2] In biological systems, nitro groups can undergo enzymatic reduction, leading to reactive intermediates that may be genotoxic.[1] Furthermore, nitro-aromatic compounds are recognized as a class of environmental pollutants, often exhibiting persistence and toxicity in soil and aquatic ecosystems.[3][4]
The foundational principle for managing this compound waste is unconditional containment . Under no circumstances should this chemical or its contaminated materials be disposed of via sanitary sewers, drains, or in regular trash.[5][6] The only acceptable disposal pathway is through a licensed hazardous waste management facility, typically via high-temperature incineration.[7]
| Anticipated Hazard Classification | Rationale and Precautionary Basis | Supporting Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. | Based on analogs like 5-Nitro-1,2-benzoxazole.[8] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. | Common hazard for benzoxazole derivatives and nitro compounds.[8][9][10] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust. | A frequent characteristic of powdered organic chemicals.[8] |
| Environmental Hazard | Potentially persistent and toxic to aquatic life. | General classification for nitro-aromatic compounds.[3][4] |
Pre-Disposal Operations: Safety and Spill Management
Proper disposal begins with safe handling during routine laboratory use and in the event of an accidental release. Contaminated materials from a spill constitute hazardous waste and must be disposed of according to the protocols outlined below.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory.
| Equipment Type | Specification | Justification |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). | Protects against splashes and airborne dust particles.[9] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents dermal absorption, a likely route of exposure.[9] |
| Body Protection | Laboratory coat. | Shields skin from accidental spills and contamination.[6] |
| Respiratory Protection | Work in a certified chemical fume hood. | Prevents inhalation of potentially harmful dusts.[9] |
Accidental Spill Protocol
In the event of a small-scale spill in a controlled laboratory environment:
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the affected area.
-
Ensure Ventilation: Perform all cleanup activities within a chemical fume hood.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically resistant container. Avoid generating dust.[8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials (wipes, swabs) must be collected as hazardous waste.
-
Labeling: Seal and label the container as "Hazardous Waste: this compound Spill Debris."
-
Dispose: Manage the sealed container as outlined in Section 3.
Step-by-Step Disposal Protocol for this compound
This protocol applies to unused or expired product, reaction byproducts, and contaminated labware (e.g., weigh boats, pipette tips, gloves).
Workflow for Chemical Waste Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Action: Collect waste this compound and its directly contaminated materials in a dedicated waste container.
-
Causality: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.[5] It is particularly important to avoid mixing with strong oxidizing agents, acids, or bases, as this could lead to exothermic reactions or the generation of toxic gases.
Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a leak-proof, sealable container made of a material compatible with this compound (e.g., glass or high-density polyethylene).[11] The original product container, if in good condition, is often a suitable choice.[12]
-
Causality: A robust and tightly sealed container prevents leaks and the release of vapors, protecting both laboratory personnel and the environment during temporary storage and transport.[5]
Labeling
Accurate labeling is a legal requirement and a cornerstone of safe waste management.
-
Action: Affix a completed "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it provides the disposal facility with the information needed for safe and compliant management.[11][13]
On-Site Accumulation
Waste must be stored safely within the laboratory prior to collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel, away from heat sources or ignition, and within a secondary containment bin to capture any potential leaks.[14]
-
Causality: The SAA provides a controlled, secure location that minimizes the risk of spills and accidental exposure. Secondary containment is a critical failsafe against the release of hazardous materials into the environment.[5]
Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Action: Once the container is full or has been stored for the maximum time allowed by your institution (e.g., 150 days), contact your EHS department to schedule a waste pickup.[11] Do not attempt to transport the waste yourself.
-
Causality: EHS personnel are trained in the proper handling, documentation, and transportation of hazardous waste, ensuring compliance with regulations and safe transfer to a licensed disposal facility.
Decontamination of Empty Containers
An "empty" container that once held this compound must still be managed as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that completely dissolves the compound.
-
Collect Rinsate: Each rinse must be collected and managed as hazardous liquid waste in a separate, appropriately labeled container.
-
Deface Label: After triple rinsing, the original manufacturer's label on the container should be completely defaced or removed.
-
Final Disposal: The decontaminated container can now typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box). Consult your EHS office to confirm this procedure is acceptable at your institution.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
